2-Oxopropyl 2-nitrobenzoate
Description
BenchChem offers high-quality 2-Oxopropyl 2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxopropyl 2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-oxopropyl 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-7(12)6-16-10(13)8-4-2-3-5-9(8)11(14)15/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWBMCHVHSEFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Oxopropyl 2-nitrobenzoate as a Photoremovable Protecting Group
Introduction: The Imperative for Spatiotemporal Control in Science
In fields ranging from cellular biology to materials science, the ability to initiate a chemical or biological process at a precise time and location is paramount. Photoremovable protecting groups (PPGs), often termed "caging" groups, are a cornerstone technology for achieving this spatiotemporal control.[1][2][3] These molecular constructs act as light-activated switches, masking the function of a target molecule until it is liberated by a pulse of light. This "traceless" activation, requiring no additional reagents, provides an unparalleled level of precision for studying dynamic systems and developing advanced drug delivery platforms.[3][4]
Among the most robust and widely adopted classes of PPGs are those based on the ortho-nitrobenzyl (oNB) scaffold.[1][5] Their predictable photochemical behavior, synthetic accessibility, and versatility have made them indispensable tools. This guide provides an in-depth technical examination of a specific oNB derivative, 2-Oxopropyl 2-nitrobenzoate . This compound serves as a photocaged precursor to 2-oxopropanol (hydroxyacetone), enabling its light-mediated release for applications requiring precise initiation. We will explore the underlying mechanism, synthesis, photophysical properties, and practical methodologies for its application.
Core Principles: The ortho-Nitrobenzyl Photocleavage Mechanism
The efficacy of any oNB-based PPG is rooted in a well-defined intramolecular photochemical reaction, often described as a Norrish Type II-like process.[1] The presence of the nitro group ortho to the benzylic carbon is not coincidental; it is the critical architectural feature that enables the entire photorelease cascade.
The mechanism proceeds through several distinct steps upon absorption of a UV photon:
-
Photoexcitation: The molecule absorbs a photon (typically in the 300-365 nm range), promoting the nitro group to an excited state.
-
Intramolecular Hydrogen Abstraction: In this crucial, rate-limiting step, the excited nitro group abstracts a hydrogen atom from the benzylic carbon. This forms a diradical species that rapidly rearranges.
-
Formation of the aci-Nitro Intermediate: The rearrangement leads to the formation of a transient, cyclic species known as an aci-nitro intermediate.[6][7] This intermediate is a key branching point in the reaction pathway.
-
Rearrangement and Cleavage: The aci-nitro intermediate is unstable and undergoes further rearrangement. This process involves the transfer of an oxygen atom to the benzylic carbon, ultimately leading to the cleavage of the ester bond. This step releases the protected molecule (the alcohol, in this case) and generates the primary byproduct, 2-nitrosobenzaldehyde.[1][6]
This elegant and efficient intramolecular cascade ensures that the release is a direct consequence of photon absorption, providing a clean and controllable activation method.
Caption: Photocleavage cascade of a generic 2-nitrobenzyl ester.
Synthesis and Characterization
The synthesis of 2-Oxopropyl 2-nitrobenzoate is a straightforward process grounded in fundamental organic chemistry, achievable in two main stages: the preparation of the photolabile core (2-nitrobenzoic acid) and its subsequent esterification with the molecule to be caged (2-oxopropanol).
Plausible Synthetic Pathway
Step 1: Nitration of Benzoic Acid. The synthesis begins with the electrophilic aromatic substitution of benzoic acid. The carboxylic acid group is a meta-director; however, careful control of reaction conditions, particularly temperature, is necessary to favor the formation of the desired ortho and para isomers, from which 2-nitrobenzoic acid can be isolated. A common method involves the use of a nitrating mixture of concentrated nitric and sulfuric acids.[8]
Step 2: Esterification. The resulting 2-nitrobenzoic acid is then coupled with 2-oxopropanol (hydroxyacetone). A standard Fischer esterification using an acid catalyst (like H₂SO₄) is a viable route. Alternatively, for milder conditions and higher yields, the carboxylic acid can be activated first—for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) —followed by reaction with 2-oxopropanol in the presence of a non-nucleophilic base like pyridine.
Experimental Protocol: Synthesis of 2-Oxopropyl 2-nitrobenzoate
This protocol is a representative methodology and should be adapted and optimized based on available laboratory equipment and safety protocols.
Materials:
-
2-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
2-Oxopropanol (hydroxyacetone)
-
Pyridine (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 2-nitrobenzoic acid in anhydrous DCM. Add a catalytic amount of DMF. Slowly add 1.2 equivalents of thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux gently for 2 hours until gas evolution ceases.
-
Removal of Excess Reagent: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-nitrobenzoyl chloride is used directly in the next step.
-
Esterification: Re-dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve 1.1 equivalents of 2-oxopropanol and 1.5 equivalents of anhydrous pyridine in anhydrous DCM. Cool this solution to 0 °C.
-
Coupling: Add the acyl chloride solution dropwise to the alcohol/pyridine solution at 0 °C with vigorous stirring. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 2-Oxopropyl 2-nitrobenzoate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.
Photophysical and Photochemical Properties
The performance of a PPG is defined by its photochemical properties. The key is to have a molecule that is stable in the dark but efficiently undergoes cleavage upon irradiation at a suitable wavelength.
Absorption Spectrum: Like most o-nitrobenzyl derivatives, 2-Oxopropyl 2-nitrobenzoate is expected to have a primary absorption maximum in the UV-A region, typically between 300 nm and 365 nm. This wavelength range is advantageous as it is generally less damaging to biological systems than shorter-wavelength UV-C light.
Quantum Yield (Φ): The quantum yield is the ultimate measure of a photochemical reaction's efficiency, defined as the ratio of molecules undergoing photoreaction to the number of photons absorbed.[9] For oNB esters, quantum yields can range from less than 0.01 to over 0.5, heavily influenced by the substitution pattern on the aromatic ring and the nature of the leaving group. While the specific quantum yield for 2-Oxopropyl 2-nitrobenzoate is not widely reported, data from analogous oNB esters provide a valuable benchmark for expected performance.
| Compound | Leaving Group | Wavelength (nm) | Quantum Yield (Φ) |
| 2-Nitrobenzyl Acetate | Acetate | 308 | ~0.11 |
| 4,5-Dimethoxy-2-nitrobenzyl Acetate | Acetate | 350 | ~0.06 |
| 1-(2-Nitrophenyl)ethyl phosphate | Phosphate | 347 | ~0.54 |
Table 1: Representative quantum yields for various o-nitrobenzyl-based photoremovable protecting groups. Data compiled from various sources to illustrate the range of efficiencies.
Kinetics: The photorelease from oNB esters typically follows first-order kinetics, meaning the rate of release is directly proportional to the concentration of the caged compound and the intensity of the light source. The rate can be finely tuned by adjusting the light intensity, providing an external handle to control the concentration of the released active molecule over time.
Practical Application: Controlled Release Workflow
The practical utility of 2-Oxopropyl 2-nitrobenzoate lies in its application as a tool for controlled release. The following workflow outlines a typical experiment.
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photoremovable protecting groups based on electron transfer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Monograph: 2-Oxopropyl 2-Nitrobenzoate
Identification, Synthesis, and Application in Heterocyclic Chemistry
Executive Summary
2-Oxopropyl 2-nitrobenzoate (CAS 54550-26-4), also known as acetonyl 2-nitrobenzoate, is a specialized ester intermediate used primarily in organic synthesis and medicinal chemistry. It serves as a critical precursor for the synthesis of oxazoles and benzoxazoles and functions as a protecting group strategy for carboxylic acids. This guide provides a comprehensive technical analysis of its chemical identity, synthetic pathways, and applications, grounded in verified spectroscopic data and reaction methodologies.
Chemical Identity & Registration
| Parameter | Technical Specification |
| CAS Number | 54550-26-4 |
| IUPAC Name | 2-Oxopropyl 2-nitrobenzoate |
| Common Synonyms | Acetonyl 2-nitrobenzoate; 2-Nitrobenzoic acid acetonyl ester; 2-Oxopropyl o-nitrobenzoate |
| Molecular Formula | C₁₀H₉NO₅ |
| Molecular Weight | 223.18 g/mol |
| InChI Key | KPQWBPSGANCPKX-UHFFFAOYSA-N |
| SMILES | CC(=O)COC(=O)C1=CC=CC=C1[O-] |
| Appearance | Colorless oil to pale yellow solid (dependent on purity/crystallinity) |
Structural Analysis & Properties
The compound features a 2-nitrobenzoate core esterified with a 2-oxopropyl (acetonyl) moiety. This structure is chemically significant for two reasons:
-
The Acetonyl Ester: Acts as a "masked" carboxylic acid, removable under specific mild conditions (e.g., Zn/AcOH or nucleophilic displacement), and serves as a reactive electrophile for heterocyclization.
-
The Nitro Group: Provides an internal redox partner or a handle for further functionalization (reduction to amine for anthranilate derivatives).
Spectroscopic Signature
Data derived from high-purity synthesis literature.
-
IR (Neat):
-
1728 cm⁻¹: Ester C=O stretch (Strong).
-
1541 cm⁻¹: Nitro (NO₂) asymmetric stretch.
-
1350 cm⁻¹: Nitro (NO₂) symmetric stretch.
-
3062 cm⁻¹: Aromatic C-H stretch.
-
Synthetic Pathways
Pathway A: Nucleophilic Substitution (Standard Protocol)
The most robust method for synthesizing 2-oxopropyl 2-nitrobenzoate involves the nucleophilic attack of the 2-nitrobenzoate anion on chloroacetone. This method avoids heavy metal catalysts and uses readily available reagents.
Reaction Scheme: 2-Nitrobenzoic Acid + Chloroacetone + Base → 2-Oxopropyl 2-nitrobenzoate + Salt
Experimental Protocol (Self-Validating)
-
Reagents:
-
2-Nitrobenzoic acid (1.0 equiv, 16.7 g).
-
Chloroacetone (1.2 equiv, 11.1 g) (Warning: Lachrymator).
-
Triethylamine (1.5 equiv) or K₂CO₃ (1.5 equiv).
-
Solvent: DMF (Dimethylformamide) or Acetone.
-
-
Procedure:
-
Dissolve 2-nitrobenzoic acid in DMF (100 mL).
-
Add Triethylamine dropwise at 0°C; stir for 30 min to form the carboxylate salt.
-
Add Chloroacetone dropwise over 15 min.
-
Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 2:1).
-
-
Workup:
-
Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Wash organic layer with saturated NaHCO₃ (to remove unreacted acid) and Brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (Silica gel, 10-30% EtOAc in Hexane) yields the product as a colorless oil/solid.
-
Pathway B: Gold-Catalyzed Hydration (Advanced)
Modern literature (e.g., Synthesis journal) describes the formation of acetonyl esters via the hydration of propargyl esters. This method is atom-economical but requires gold catalysts.
Reaction Scheme: Propargyl 2-nitrobenzoate + H₂O + [Au] Catalyst → 2-Oxopropyl 2-nitrobenzoate
Figure 1: Comparative synthetic pathways for CAS 54550-26-4. Method A is the standard laboratory scale-up route.
Applications in Drug Development & Organic Synthesis
Heterocycle Synthesis (The Davidson Cyclization)
The primary utility of 2-oxopropyl esters in medicinal chemistry is their conversion into oxazoles . The acetonyl group provides the necessary 2-carbon ketone backbone which, upon reaction with ammonium acetate, cyclizes with the ester carbonyl.
-
Mechanism: The ammonia source converts the ketone to an imine, which then attacks the ester carbonyl, followed by dehydration to form the oxazole ring.
-
Target Scaffolds: 2-(2-Nitrophenyl)-4-methyloxazole derivatives.
Protecting Group Chemistry
Acetonyl esters are valuable protecting groups for carboxylic acids because they are stable to acidic hydrolysis but can be removed under specific, orthogonal conditions:
-
Cleavage: Treatment with mild bases or specific nucleophiles (e.g., thiophenol/Cs₂CO₃) removes the acetonyl group, regenerating the acid.
-
Selectivity: Allows for the protection of the 2-nitrobenzoic acid moiety during multi-step synthesis where methyl or ethyl esters might be too stable or too labile.
Figure 2: Application workflow demonstrating the divergence between heterocycle synthesis and deprotection.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Precursor Hazards:
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
-
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12324859 (Isomer Reference) and CAS Logic. Retrieved from .
-
Thieme Chemistry (2010). Synthesis Journal: Experimental data for Compound 3ag (2-Oxopropyl 2-nitrobenzoate).[2] Yield and Spectral Data derived from catalytic hydration studies. .
-
GuideChem. Chemical Database Entry for CAS 54550-26-4.[6].
-
Amerigo Scientific. Product Catalog: 2-Oxopropyl 2-nitrobenzoate.[7].
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (General reference for acetonyl ester deprotection methodologies).
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. METHYL 2-NITROBENZOATE | 606-27-9 [chemicalbook.com]
- 4. 2-Nitrobenzoate | C7H4NO4- | CID 5159892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [guidechem.com]
- 7. 2-Oxopropyl 2-nitrobenzoate - Amerigo Scientific [amerigoscientific.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Oxopropyl 2-nitrobenzoate
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 2-Oxopropyl 2-nitrobenzoate, a compound of significant interest due to its core 2-nitrobenzyl scaffold. The 2-nitrobenzyl functional group is a cornerstone in the field of optochemical biology, serving as a photolabile protecting group (PPG), often referred to as a "caging group".[1][2] These groups allow for the spatiotemporal control of bioactive molecules, releasing them upon irradiation with light.[1][3] This guide is designed for researchers, chemists, and professionals in drug development, offering a narrative that combines established chemical principles with practical, field-proven insights. We present a robust, step-by-step protocol for the synthesis via esterification, followed by a multi-technique approach for structural verification and purity assessment, including NMR, IR, and Mass Spectrometry. The causality behind experimental choices is elucidated to empower the user with a deeper understanding of the process.
Introduction: The Significance of Photocleavable Esters
The precise control over biological processes is a fundamental goal in modern chemical biology and pharmacology. Photolabile protecting groups (PPGs) have emerged as indispensable tools that offer non-invasive, spatiotemporal control over the release of active molecules.[1][3] The general principle involves temporarily inactivating a biologically active agent by linking it to a PPG.[3] The activity is then restored on-demand through photoirradiation, which cleaves the PPG and liberates the parent compound.[3][4]
The 2-nitrobenzyl group is one of the most widely utilized PPG scaffolds due to its reliable photocleavage properties and synthetic accessibility.[1][2] 2-Oxopropyl 2-nitrobenzoate is an archetypal example of this class. It serves as a "caged" precursor, which, upon photolysis, can release a payload. Its synthesis is a critical first step in the development of more complex photo-responsive systems for applications ranging from studying cell signaling pathways to targeted drug delivery and the creation of advanced photoresists.[1][2][5]
This guide provides an authoritative and practical walkthrough of the synthesis and characterization of 2-Oxopropyl 2-nitrobenzoate, ensuring a self-validating protocol that yields a well-characterized final product ready for downstream applications.
Synthesis of 2-Oxopropyl 2-nitrobenzoate
Principle of the Reaction: Nucleophilic Substitution
The synthesis of 2-Oxopropyl 2-nitrobenzoate is achieved through a classic Williamson ether synthesis-like reaction, specifically, an esterification via nucleophilic substitution. The process involves the reaction of the carboxylate salt of 2-nitrobenzoic acid with chloroacetone. The carboxylate anion, a potent nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom in chloroacetone, displacing the chloride leaving group to form the desired ester bond.
Rationale for Experimental Design
The selection of each reagent and condition is critical for maximizing yield and purity while ensuring a safe and efficient reaction.
-
Starting Materials :
-
2-Nitrobenzoic Acid (2-NBA) : This is the foundational component, providing the essential 2-nitrobenzyl photolabile moiety.[6][7] Its ortho-nitro group is key to the photocleavage mechanism. 2-NBA is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[6][8][9]
-
Chloroacetone : This reagent serves as the electrophile and provides the 2-oxopropyl portion of the final ester. It is a reactive alkylating agent suitable for this type of substitution reaction.
-
-
Base (Potassium Carbonate, K₂CO₃) : A moderately strong base is required to deprotonate the carboxylic acid of 2-NBA, forming the highly nucleophilic potassium 2-nitrobenzoate in situ. K₂CO₃ is chosen because it is inexpensive, easy to handle, and sufficiently basic to drive the reaction without causing significant side reactions.
-
Solvent (Acetone) : Acetone is an ideal solvent for this reaction. It readily dissolves the organic reactants, is polar enough to facilitate the Sₙ2 reaction, and its boiling point allows for refluxing at a moderate temperature to increase the reaction rate. Furthermore, the byproduct KCl is poorly soluble in acetone, which can help drive the reaction equilibrium forward.
-
Reaction Conditions (Reflux) : Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic attack and ensures a reasonable reaction time.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Oxopropyl 2-nitrobenzoate.
Detailed Experimental Protocol
-
Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrobenzoic acid (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (approx. 10 mL per gram of 2-NBA).
-
Addition of Alkylating Agent : While stirring vigorously, add chloroacetone (1.1 eq.) dropwise to the suspension at room temperature.
-
Reaction : Heat the mixture to reflux (approximately 60°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of the 2-nitrobenzoic acid spot indicates reaction completion.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the solid potassium carbonate and potassium chloride byproduct. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification :
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10:1 hexane:EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-Oxopropyl 2-nitrobenzoate as a solid.
-
Physicochemical and Spectroscopic Characterization
Unambiguous characterization is paramount to validate the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Characterization Workflow Diagram
Caption: Logical workflow for the comprehensive characterization of the final product.
Summary of Expected Characterization Data
The following table summarizes the expected quantitative data for 2-Oxopropyl 2-nitrobenzoate.
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ) | ~8.0-7.6 ppm (m, 4H, Ar-H), ~5.0 ppm (s, 2H, -O-CH₂-), ~2.2 ppm (s, 3H, -C(O)-CH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~200 ppm (C=O, ketone), ~165 ppm (C=O, ester), ~148 ppm (C-NO₂), ~134-124 ppm (Ar-C), ~70 ppm (-O-CH₂-), ~26 ppm (-CH₃) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1735-1750 cm⁻¹ (C=O ester stretch), ~1715 cm⁻¹ (C=O ketone stretch), ~1530 & ~1350 cm⁻¹ (N-O asymmetric/symmetric stretches)[10][11] |
| Mass Spec (ESI-MS) | m/z | [M+Na]⁺ expected at ~248.04 g/mol for C₁₀H₉NO₅Na |
| Melting Point | Range | Expected to be a sharp melting point for a pure crystalline solid. |
| TLC | R_f Value | A single spot, value dependent on eluent system (e.g., ~0.4 in 4:1 Hex:EtOAc). |
Detailed Characterization Protocols
-
Principle : NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C) within a molecule, providing detailed information about molecular structure, connectivity, and conformation.
-
Protocol :
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
-
Expected Results Rationale :
-
¹H NMR : The four aromatic protons will appear as a complex multiplet in the downfield region (7.6-8.0 ppm). The methylene protons adjacent to the ester oxygen (-O-CH₂-) are expected around 5.0 ppm as a sharp singlet. The methyl protons of the ketone group (-C(O)-CH₃) will be the most upfield, appearing as a singlet around 2.2 ppm.
-
¹³C NMR : The two carbonyl carbons (ester and ketone) will be the most downfield signals. The aromatic carbons will resonate in the 124-148 ppm region, with the carbon attached to the nitro group being the most deshielded. The methylene carbon and methyl carbon will appear in the upfield region as predicted.
-
-
Principle : IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific bond vibrational frequencies. It is an excellent tool for identifying the presence of key functional groups.[10]
-
Protocol :
-
Place a small amount of the solid product directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
-
Expected Results Rationale :
-
The spectrum will be dominated by strong, sharp absorption bands characteristic of the carbonyl groups. The ester C=O stretch typically appears at a higher wavenumber (1735-1750 cm⁻¹) than the ketone C=O stretch (~1715 cm⁻¹).[10][12]
-
Two strong peaks corresponding to the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations of the nitro group (-NO₂) are definitive indicators of its presence.[11][13]
-
-
Principle : Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.
-
Protocol :
-
Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Introduce the solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
-
Expected Results Rationale :
-
The molecular formula of 2-Oxopropyl 2-nitrobenzoate is C₁₀H₉NO₅, with a monoisotopic mass of 223.05 g/mol . In ESI-MS, it is common to observe the sodium adduct [M+Na]⁺, which would have an expected m/z of approximately 248.04. Observing this peak with high mass accuracy confirms the elemental composition.
-
Applications and Future Directions
The primary and most compelling application of 2-Oxopropyl 2-nitrobenzoate is as a photolabile protecting group. By synthesizing derivatives where a bioactive molecule with a hydroxyl or other nucleophilic group is attached in place of the acetone moiety, researchers can create "caged" compounds.[4] These caged compounds remain inert until they are exposed to UV light, which triggers the cleavage of the ester bond and releases the active molecule with high spatiotemporal precision.[1][3] This technique is invaluable in:
-
Neuroscience : For the controlled release of neurotransmitters.
-
Cell Biology : To study signaling pathways by releasing second messengers or enzyme inhibitors at specific times and locations within a cell.[1]
-
Drug Delivery : For designing light-activated drugs that only become active at a targeted disease site (e.g., a tumor), minimizing systemic side effects.[3][5]
-
Materials Science : In the development of photoresists and light-sensitive polymers.
Future research could focus on quantifying the photophysical properties of 2-Oxopropyl 2-nitrobenzoate, such as its molar extinction coefficient and quantum yield of photolysis, which are critical parameters for its practical application as a PPG.
Conclusion
This guide has detailed a reliable and well-reasoned methodology for the synthesis and comprehensive characterization of 2-Oxopropyl 2-nitrobenzoate. By following the outlined protocols for synthesis via nucleophilic substitution and verifying the product's identity and purity through a suite of spectroscopic techniques, researchers can confidently produce high-quality material. The true value of this compound lies in its potential as a photolabile precursor, opening doors for innovative research in controlled release systems across chemistry, biology, and medicine.
References
-
Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
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Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. Clearly indicate which regions of the - Brainly. (2024, May 1). Brainly.com. Retrieved February 10, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: 2-Oxopropyl 2-nitrobenzoate as a Caged Compound for Spatiotemporal Drug Delivery
Introduction: The Imperative for Precision in Drug Delivery
The therapeutic efficacy of many potent pharmacological agents is often hampered by a lack of spatiotemporal control, leading to off-target effects and systemic toxicity. "Caged compounds" represent a sophisticated strategy to mitigate these challenges.[1][2] These are biologically active molecules rendered temporarily inert by a photoremovable protecting group (PPG).[3][4] The active drug is released at a specific time and location within a biological system upon irradiation with light of a specific wavelength, offering unparalleled precision in therapeutic intervention.[2][5][6]
Among the various PPGs, the ortho-nitrobenzyl group and its derivatives are the most widely used and extensively studied.[1][3][7][8] This guide focuses on a specific member of this class, 2-Oxopropyl 2-nitrobenzoate , a versatile caging moiety for carboxylic acid-containing drugs. Its utility stems from a reliable synthetic pathway, predictable photochemical properties, and efficient release kinetics. These application notes provide a comprehensive overview of its mechanism, synthesis, and detailed protocols for its use in a research setting.
The Photochemical Mechanism of Uncaging
The release of the active molecule from a 2-nitrobenzyl cage is initiated by the absorption of UV light.[3] While the exact mechanism has been the subject of detailed study, it is generally understood to proceed through a Norrish Type II-like intramolecular hydrogen abstraction.[3][9]
Mechanism Workflow:
-
Photoexcitation: Upon irradiation with UV light (typically in the 300-360 nm range), the nitro group of the 2-nitrobenzyl moiety is excited to a diradical triplet state.[10]
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[9][10] This transient species is a key step in the release mechanism.
-
Rearrangement and Release: The aci-nitro intermediate undergoes a series of rapid rearrangements. This culminates in the cleavage of the ester bond, releasing the carboxylic acid (the "drug") and forming a 2-nitrosobenzaldehyde byproduct.[11]
The entire process occurs on a timescale of microseconds to milliseconds, allowing for rapid, on-demand drug delivery. The efficiency of this process is described by the quantum yield of uncaging (Φu), which for many nitrobenzyl compounds falls within a useful range of 0.01 to 0.1.[12]
Caption: Photochemical release mechanism of a drug from a 2-nitrobenzyl cage.
Synthesis of 2-Oxopropyl 2-nitrobenzoate Caged Compounds
The synthesis of a caged compound using 2-Oxopropyl 2-nitrobenzoate typically involves a standard esterification reaction between the carboxylic acid group of the drug and a suitable 2-nitrobenzyl derivative. The following is a generalized protocol.
Core Principle: The most common route is the reaction of the carboxylic acid drug with a halo-substituted precursor, such as 2-nitrobenzyl bromide, in the presence of a non-nucleophilic base.
Materials:
-
Drug containing a carboxylic acid moiety
-
2-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol: Esterification
-
Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid-containing drug (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add potassium carbonate or cesium carbonate (1.5 equivalents). Cesium carbonate is often preferred for its higher solubility and ability to facilitate the reaction with sterically hindered acids.
-
Addition of Caging Group: Add 2-nitrobenzyl bromide (1.2 equivalents) to the stirring solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (the drug) is consumed. This can take anywhere from 2 to 24 hours depending on the reactivity of the drug.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure 2-Oxopropyl 2-nitrobenzoate caged compound.[13]
Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[14][15]
Experimental Protocols for Photo-uncaging
The successful application of 2-Oxopropyl 2-nitrobenzoate in a biological context requires careful consideration of the light source, delivery method, and experimental controls.
Instrumentation and Light Source Selection
The choice of light source is critical and depends on the specific application.
| Light Source | Advantages | Disadvantages | Typical Application |
| Filtered Arc Lamp (Hg/Xe) | High power output, broad spectrum. | Can cause sample heating, requires filters. | Bulk sample irradiation, cuvette-based assays. |
| LEDs | Wavelength specific, low heat, cost-effective. | Lower power than arc lamps. | Cell culture experiments, microplate assays. |
| Pulsed Lasers | High spatial and temporal precision. | High cost, potential for photodamage. | Single-cell stimulation, in vivo studies.[11] |
Key Consideration: The excitation wavelength should be chosen to maximize the absorption of the caged compound (typically ~340-360 nm for nitrobenzyl groups) while minimizing potential photodamage to biological samples.[8]
Protocol: In Vitro Uncaging and Analysis
This protocol describes a general method for quantifying the release of a caged drug in a buffered solution.
Objective: To determine the kinetics and efficiency of drug release from its caged form upon UV irradiation.
Workflow Diagram:
Caption: Workflow for in vitro photo-release and kinetic analysis.
Methodology:
-
Sample Preparation: Prepare a stock solution of the 2-Oxopropyl 2-nitrobenzoate caged compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration typically in the micromolar range. Ensure the final DMSO concentration is low (<0.5%) to avoid artifacts.
-
Irradiation:
-
Transfer the sample to a quartz cuvette.
-
Place the cuvette in a temperature-controlled holder.
-
Irradiate the sample with a collimated light source (e.g., a 365 nm LED) of known power output.
-
-
Time-Course Analysis: At specific time intervals during irradiation, withdraw aliquots from the cuvette.
-
Quantification: Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS).
-
Use a suitable C18 column.
-
Develop a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) that separates the caged compound, the released drug, and the nitroso byproduct.
-
Quantify the concentration of the released drug by comparing its peak area to a standard curve of the pure drug.
-
-
Data Analysis: Plot the concentration of the released drug versus time to determine the photo-release kinetics.
Protocol: Cell-Based Uncaging Application
This protocol outlines the use of a caged compound for targeted drug delivery to cultured cells.
Objective: To induce a specific cellular response by releasing a drug in a spatially and temporally controlled manner.
Methodology:
-
Cell Culture: Plate cells in a suitable vessel for microscopy (e.g., glass-bottom dish).
-
Loading the Caged Compound:
-
Prepare a working solution of the caged compound in cell culture medium.
-
Incubate the cells with the caged compound for a sufficient period to allow for cellular uptake or interaction. The optimal concentration and incubation time must be determined empirically.
-
-
Control Groups: It is essential to include proper controls:
-
Cells treated with the caged compound but not irradiated.
-
Cells treated with vehicle (e.g., DMSO) and irradiated.
-
Cells treated with the uncaged (active) drug.
-
-
Photolysis (Uncaging):
-
Mount the cell dish on a fluorescence microscope equipped with a UV light source (e.g., a 360 nm laser or LED coupled through the objective).
-
Identify the target cell or region of interest.
-
Deliver a controlled dose of UV light to the target area to release the drug.
-
-
Monitoring the Biological Response:
Important Considerations and Troubleshooting
-
Byproduct Toxicity: The 2-nitrosoketone byproduct can be reactive and potentially toxic to cells.[11][18] It is crucial to use the lowest effective concentration of the caged compound and to perform control experiments to assess the effect of the byproduct alone.
-
Solubility: Many organic caged compounds have limited aqueous solubility. Careful formulation, often involving co-solvents like DMSO, is necessary.
-
Phototoxicity: High doses of UV light can be damaging to cells. The light dose should be minimized by using a caged compound with a high quantum yield and an efficient light delivery system.
-
Two-Photon Excitation: For applications requiring deeper tissue penetration and higher spatial resolution, consider derivatives of the 2-nitrobenzyl cage that are optimized for two-photon excitation.[6][12] These typically have larger two-photon absorption cross-sections.
References
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Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 135(4), 1529-1537. [Link]
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Schaper, K., Mobarekeh, S. A. M., Doro, P., & Maydt, D. (2010). The α,5-dicarboxy-2-nitrobenzyl caging group, a tool for biophysical applications with improved hydrophilicity: synthesis, photochemical properties and biological characterization. Photochemical & Photobiological Sciences, 9(11), 1247-1254. [Link]
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Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences, 7(1), 162-171. [Link]
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ResearchGate. (n.d.). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Retrieved February 10, 2026, from [Link]
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Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH. [Link]
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Zhang, Y., Li, Y., & Liu, Z. (2018). Long conjugated 2-nitrobenzyl derivative caged anticancer prodrugs with visible light regulated release: preparation and functionalizations. Organic & Biomolecular Chemistry, 16(34), 6349-6356. [Link]
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Bandi, V., & Luedtke, N. W. (2012). Photoinduced uncaging and fluorescence activation of 2-nitrobenzyl carbon dots. Chemical Communications, 48(21), 2695-2697. [Link]
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Aujard, I., Ben-Abdallah, N., Bony, P., & Jullien, L. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Chemistry–A European Journal, 12(26), 6865-6879. [Link]
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Kovács, E., Bako, E., & Veres, D. S. (2023). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. Molecules, 28(22), 7549. [Link]
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SlidePlayer. (n.d.). Release of “Caged” Compounds. Retrieved February 10, 2026, from [Link]
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Journal of High School Science. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. [Link]
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Optica Publishing Group. (2016). Two-photon uncaging, from neuroscience to materials. [Link]
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ResearchGate. (n.d.). Photocages for protection and controlled release of bioactive compounds. Retrieved February 10, 2026, from [Link]
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Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]
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Chemikart. (n.d.). 4-(1-Hydroxypropyl)-2-methoxyphenol. Retrieved February 10, 2026, from [Link]
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ResearchGate. (n.d.). The α,5-Dicarboxy-2-nitrobenzyl Caging Group, a Tool for Biophysical Applications with Improved Hydrophilicity: Synthesis, Photochemical Properties and Biological Characterization. Retrieved February 10, 2026, from [Link]
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Nature. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. [Link]
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ResearchGate. (n.d.). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. Retrieved February 10, 2026, from [Link]
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National Institutes of Health. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. [Link]
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PubChem. (n.d.). 5-Nitro-2-(2-oxopropyl)benzoic acid. Retrieved February 10, 2026, from [Link]
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MDPI. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. [Link]
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Application Note: Protocols and Mechanistic Insights for the Cleavage of 2-Nitrobenzyl Ester Protecting Groups
Audience: Researchers, scientists, and drug development professionals.
Abstract: The ortho-nitrobenzyl (oNB) group and its derivatives are among the most widely utilized photolabile protecting groups (PPGs) in chemistry and biology.[1][2] Their ability to be cleaved by light provides exceptional spatiotemporal control over the release of bioactive molecules, making them invaluable tools in drug delivery, chemical biology, and materials science.[3][4][5] This application note provides a detailed guide to the cleavage of oNB esters, with a focus on the underlying photochemical mechanism, factors influencing reaction efficiency, and a comprehensive, validated protocol for their removal. While the principles discussed are broadly applicable, we will use a generic 2-nitrobenzyl ester as the model system to illustrate the cleavage process that liberates a free carboxylic acid and a 2-nitrosobenzaldehyde byproduct.
The Photochemical Cleavage Mechanism
The cleavage of 2-nitrobenzyl esters proceeds through a well-established intramolecular photoreaction, often described as a Norrish Type II mechanism.[1] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting experiments.
Upon irradiation with UV light, typically in the 300-365 nm range, the 2-nitrobenzyl chromophore absorbs a photon and is promoted to an excited state.[6][7] This initiates a series of intramolecular rearrangements:
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon attached to the ester oxygen).[6] This step forms a diradical species which rapidly rearranges.
-
Formation of the aci-Nitro Intermediate: The rearrangement leads to the formation of a transient intermediate known as an aci-nitro tautomer.[8][9] This species is key to the subsequent cleavage.
-
Cyclization and Rearrangement: The aci-nitro intermediate undergoes cyclization to form a five-membered ring (a benzoisoxazoline derivative).[6][9]
-
Cleavage and Product Release: This cyclic intermediate is unstable and rapidly fragments to release the free carboxylic acid and the corresponding 2-nitrosobenzaldehyde byproduct.[1][6]
The photolysis of oNB compounds can result in byproducts that are potentially toxic and strongly absorbing, which should be considered in experimental design.[3]
Caption: Photochemical cleavage mechanism of a 2-nitrobenzyl ester.
Factors Influencing Cleavage Efficiency
The rate and yield of the photolytic cleavage are not absolute and can be tuned by several experimental parameters. Optimizing these factors is key to achieving efficient and clean deprotection.
| Parameter | Influence on Cleavage | Rationale & Key Insights |
| Wavelength (λ) | Critical. Typically 300-365 nm. | The irradiation wavelength must overlap with the absorbance spectrum of the oNB chromophore (λmax ~260-350 nm).[10] Using longer wavelengths (>350 nm) can minimize photodamage to sensitive biological substrates.[7] Derivatives like the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group are designed to absorb at longer wavelengths (~350 nm).[10] |
| Solvent | Moderate. Affects solubility and quantum yield. | The reaction proceeds in both organic (methanol, dioxane) and aqueous solutions.[1][11] The choice of solvent is often dictated by the solubility of the substrate. Quantum yields can be lower in the solid state due to restricted conformational mobility.[12] |
| pH | Moderate. Can influence the rate of intermediate decay. | The decay rates of the transient intermediates can be dependent on pH and buffer concentrations in aqueous solutions.[9] For most applications, buffered solutions (e.g., pH 7) are effective. |
| Substituents | High. Can significantly alter reaction rates. | Aromatic Ring: Electron-donating groups (e.g., methoxy groups as in DMNB/NVOC) increase the rate of cleavage by enhancing light absorption.[11][13] Benzylic Carbon: Substitution at the α-carbon (e.g., with a methyl group) can dramatically increase the quantum yield and cleavage rate, in some cases by over 5-fold.[11][12] |
| Leaving Group | Moderate. Affects reaction kinetics. | A clear correlation has been found between the cleavage rate and the acidity (pKa) of the released carboxylic acid, with more acidic leaving groups leading to faster decomposition.[12][13] |
Experimental Protocol: Photolytic Cleavage
This protocol provides a general method for the photolytic deprotection of a 2-nitrobenzyl ester in solution. Researchers should optimize parameters such as irradiation time and solvent based on the specific substrate.
Materials and Reagents
-
2-Nitrobenzyl-protected compound
-
Solvent (e.g., HPLC-grade Methanol, Dioxane, or an appropriate aqueous buffer like PBS)
-
Nitrogen or Argon gas for deoxygenation (optional but recommended)
-
TLC plates (e.g., silica gel 60 F254)
-
HPLC system for reaction monitoring
-
Standard laboratory glassware (quartz reaction vessel recommended)
-
Rotary evaporator
-
Silica gel for column chromatography
Equipment
-
UV Photoreactor or lamp with an emission peak around 350-365 nm. A Rayonet reactor or a medium-pressure mercury lamp with appropriate filters are common choices.
-
Magnetic stirrer and stir bar.
Safety Precautions
-
UV Radiation: UV light is harmful to eyes and skin. Always use appropriate shielding (e.g., UV-blocking glasses, reactor cabinet). Never look directly at the UV source.
-
Solvents: Handle all organic solvents in a well-ventilated fume hood.
-
Byproducts: The 2-nitrosobenzaldehyde byproduct can be reactive.[3] Standard handling procedures for aromatic aldehydes should be followed.
Step-by-Step Procedure
-
Sample Preparation: Dissolve the 2-nitrobenzyl protected compound in the chosen solvent in a quartz reaction vessel. The concentration should be relatively dilute (e.g., 0.01-0.1 M) to ensure good light penetration.
-
Deoxygenation (Optional): To minimize side reactions, gently bubble nitrogen or argon gas through the solution for 10-15 minutes.
-
Irradiation: Place the reaction vessel in the photoreactor and begin stirring. Turn on the UV lamp to initiate the reaction. If using a lamp that generates significant heat, use a cooling fan or a water bath to maintain a constant temperature.
-
Reaction Monitoring: Monitor the progress of the reaction periodically (e.g., every 15-30 minutes). Withdraw a small aliquot, evaporate the solvent, and analyze by TLC or HPLC to observe the disappearance of the starting material and the appearance of the product(s).
-
Workup: Once the reaction is complete (as determined by monitoring), turn off the UV lamp. Transfer the reaction mixture to a round-bottom flask.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue typically contains the desired carboxylic acid and the 2-nitrosobenzaldehyde byproduct. Purify the desired product using an appropriate technique, most commonly silica gel column chromatography.
Caption: General experimental workflow for photolytic cleavage.
Alternative Cleavage Considerations
While photolysis is the defining method for oNB group removal, other chemical methods have been reported for related structures. For instance, a method using 20% aqueous NaOH in methanol at 75 °C has been shown to cleave o-nitrobenzyl amides and ethers.[14] This reaction was found to be dependent on the presence of dissolved oxygen.[14] However, photolysis remains the mildest and most common method for oNB esters, offering orthogonality to most chemical reagents.[1]
Conclusion
The 2-nitrobenzyl photolabile protecting group is a powerful tool for controlling molecular function with light. Successful and efficient cleavage of oNB esters relies on a solid understanding of the underlying photochemical mechanism and careful optimization of experimental parameters, particularly the wavelength of irradiation and the substitution pattern of the oNB core. The protocol provided here serves as a robust starting point for researchers aiming to leverage this technology in their work.
References
-
Photolabile protecting group - Wikipedia. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]
-
Blanc, A., & Bochet, C. G. (2002). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Journal of the American Chemical Society. Retrieved February 10, 2026, from [Link]
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Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology. Retrieved February 10, 2026, from [Link]
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Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. Retrieved February 10, 2026, from [Link]
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Kim, S., et al. (2012). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society. Retrieved February 10, 2026, from [Link]
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Rausch, D., et al. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Retrieved February 10, 2026, from [Link]
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Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Retrieved February 10, 2026, from [Link]
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Booker-Milburn, K. I., et al. (2015). Reevaluation of the 2-Nitrobenzyl Protecting Group for Nitrogen Containing Compounds: An Application of Flow Photochemistry. Organic Letters. Retrieved February 10, 2026, from [Link]
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Rana, S. (2020). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science. Retrieved February 10, 2026, from [Link]
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Singh, A., & Deiters, A. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Biological Chemistry. Retrieved February 10, 2026, from [Link]
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Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. Retrieved February 10, 2026, from [Link]
-
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- 6. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. seas.upenn.edu [seas.upenn.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Nitrobenzyl-Based Photolabile Linkers in Solid-Phase Synthesis
Introduction: Beyond Acid and Base—Cleavage with the Gentleness of Light
In the landscape of solid-phase organic synthesis (SPOS), the method of cleaving the final product from its solid support is a critical determinant of success. While traditional methods rely on harsh acidic or basic conditions, these can be detrimental to sensitive functional groups, leading to side reactions and compromising the integrity of the target molecule. Photolabile linkers have emerged as a powerful alternative, offering cleavage under exceptionally mild and neutral conditions through irradiation with light.[1][2] This approach provides a high degree of orthogonality, allowing for the synthesis of complex and delicate molecules that might not survive conventional cleavage cocktails.[3][4]
At the forefront of this technology is the ortho-nitrobenzyl linker family, a robust and versatile class of photosensitive moieties first pioneered by Rich and Gurwara.[1] These linkers are chemically stable to a wide range of reaction conditions used in peptide and small molecule synthesis but can be selectively cleaved upon UV irradiation, typically around 340-365 nm.[5][6] The compound 2-Oxopropyl 2-nitrobenzoate serves as a perfect structural exemplar for understanding the core chemistry: an ester linkage to a 2-nitrobenzyl scaffold. In solid-phase applications, a derivative, typically with a hydroxyl or carboxyl handle, is first immobilized on a resin. The growing molecule is then attached to this linker, and after synthesis, is released into solution by a photochemical reaction that leaves no chemical "scar" on the product, a key feature of so-called traceless linkers.[7][8][9]
This guide provides a deep dive into the mechanism, application, and proven protocols for utilizing 2-nitrobenzyl-based photolabile linkers in solid-phase synthesis, designed for researchers and drug development professionals seeking to leverage this elegant cleavage strategy.
Pillar 1: The Photochemical Mechanism—An Intramolecular Symphony
The efficacy of the 2-nitrobenzyl linker hinges on a well-defined intramolecular photochemical reaction.[10] Understanding this mechanism is paramount for optimizing cleavage conditions and troubleshooting potential issues.
The Causality Behind the Mechanism: The process is not a simple bond-breaking event but a cascade of electronic and atomic rearrangements initiated by a photon.
-
Photoexcitation: Upon absorbing a photon of UV light (~350 nm), the nitro group is excited to a triplet state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group is a powerful oxidant and abstracts a hydrogen atom from the benzylic carbon. This forms an aci-nitro intermediate, a key transient species in the reaction.[10]
-
Cyclization and Rearrangement: The aci-nitro intermediate rapidly rearranges, often through a cyclic isoxazolol derivative, to form a 2-nitrosobenzaldehyde (or ketone) and release the attached molecule.[10]
The key takeaway is that the cleavage is driven by a predictable, intramolecular pathway, making it clean and specific. The primary byproduct, a 2-nitroso species, is typically unreactive towards the desired product and can be easily removed during purification.
Caption: General Workflow for Solid-Phase Synthesis Using a Photolabile Linker.
Pillar 3: Field-Proven Protocols
The following protocols are representative methodologies for the use of 2-nitrobenzyl-type photolabile linkers.
Protocol 1: Functionalization of Wang Resin with a Photolabile Linker
Objective: To attach the photolabile linker, 4-(hydroxymethyl)-3-nitrobenzoic acid, to a standard hydroxyl-functionalized resin. This creates the foundation for the subsequent synthesis.
Materials:
-
Wang Resin (1.0 mmol/g loading)
-
4-(Hydroxymethyl)-3-nitrobenzoic acid (3 equiv.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equiv.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell 1 g of Wang resin in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Activation: In a separate flask, dissolve 4-(hydroxymethyl)-3-nitrobenzoic acid (3 mmol) and DMAP (0.1 mmol) in a minimal amount of DMF. Add DCM and cool to 0°C. Add DIC (3 mmol) and stir for 15 minutes at 0°C.
-
Coupling: Drain the DCM from the swollen resin. Add the pre-activated linker solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Capping (Optional but Recommended): To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 1 hour.
-
Final Wash: Wash the resin as in step 5 and dry under vacuum. Determine the final loading via Fmoc-cleavage assay if the first building block is an Fmoc-amino acid.
Protocol 2: Photolytic Cleavage of the Final Product
Objective: To release the synthesized molecule from the solid support using UV irradiation.
Materials:
-
Peptide-loaded photolabile resin
-
Cleavage Solvent: A neutral, UV-transparent solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
-
Photochemical Reactor or UV Lamp (emitting at 350-365 nm)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Place the dried, peptide-loaded resin (e.g., 100 mg) into a quartz or borosilicate glass reaction vessel.
-
Solvent Addition: Add the cleavage solvent (e.g., 5 mL of DCM) to swell the resin. Ensure the resin is fully submerged and can be gently agitated.
-
Inert Atmosphere: Purge the vessel with nitrogen or argon for 5-10 minutes. This is crucial as oxygen can quench the excited state and lead to side reactions.
-
Irradiation: Place the vessel in the photochemical reactor or at a fixed distance from the UV lamp. Irradiate at 365 nm with gentle agitation. Reaction time can vary from 1 to 12 hours depending on the substrate and lamp intensity.
-
Monitoring: The reaction can be monitored by taking small aliquots of the supernatant, removing the solvent, and analyzing the contents by LC-MS or TLC.
-
Product Collection: Once cleavage is complete, filter the resin and collect the supernatant.
-
Resin Wash: Wash the resin with additional cleavage solvent (2-3 times) and combine the filtrates.
-
Isolation: Evaporate the combined solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product using an appropriate method, such as reverse-phase HPLC. [11]
Data Presentation & Expert Insights
Table 1: Representative Photolytic Cleavage Conditions & Outcomes
| Parameter | Condition / Value | Rationale & Expert Insight |
| Wavelength | 350 - 365 nm | This wavelength range provides optimal energy for exciting the nitro group without damaging most common peptide or small molecule functionalities. [5][11] |
| Solvent | DCM, THF, MeCN, Dioxane | Must be UV-transparent at the chosen wavelength and effectively swell the resin. Protic solvents like methanol can sometimes participate in the reaction and should be used with caution. |
| Reaction Time | 1 - 12 hours | Highly dependent on the quantum yield of the specific linker-substrate conjugate, the intensity of the UV source, and the reaction scale. Empirical optimization is required. |
| Atmosphere | Inert (N₂ or Ar) | Critical. Oxygen is a triplet quencher and can significantly reduce cleavage efficiency and promote the formation of undesired oxidized byproducts. |
| Typical Yield | 60% - 95% | Yields are generally high but can be affected by incomplete reactions or steric hindrance around the cleavage site. [1] |
| Purity | High | The primary byproduct (2-nitrosobenzaldehyde) is often resin-bound or easily separable by standard chromatography. The mildness of the cleavage prevents side-chain degradation. |
Troubleshooting Common Issues
-
Incomplete Cleavage:
-
Cause: Insufficient irradiation time or low lamp intensity. The UV lamp may have aged.
-
Solution: Increase irradiation time. Check the lamp's output or replace the bulb. Ensure the reaction vessel material (quartz is best) allows for maximum UV transmission.
-
-
Low Yield:
-
Cause: Inefficient swelling of the resin in the cleavage solvent, preventing light penetration. Presence of oxygen.
-
Solution: Choose a better swelling solvent. Ensure the reaction is thoroughly purged with an inert gas before and during irradiation.
-
-
Unidentified Side Products:
-
Cause: The target molecule itself may be photosensitive at 365 nm.
-
Solution: Perform a control experiment by irradiating the purified target molecule in solution to assess its stability. If unstable, this cleavage strategy may not be suitable.
-
Conclusion
The 2-nitrobenzyl photolabile linker strategy represents a cornerstone of modern solid-phase synthesis, enabling the creation of complex molecules under exceptionally mild conditions. Its reliability is grounded in a well-understood photochemical mechanism, and its application is straightforward, following a logical and robust workflow. By carefully controlling the reaction parameters, particularly the wavelength and atmosphere, researchers can achieve high yields and purity, making this technique an invaluable tool in drug discovery and chemical biology.
References
- A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. (2014).
- A photolabile linker for the solid-phase synthesis of peptide hydrazides and heterocycles. (2014). Organic Letters.
- Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. (1998). Molecular Diversity.
- A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. (n.d.). Technical University of Denmark.
- Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. (2025). Methods in Molecular Biology.
- Photolabile Linkers for Solid-Phase Synthesis. (n.d.).
- Photolabile Linkers for Solid-Phase Synthesis. (2018).
- Traceless Linkers for ADC Payloads: A Smarter Approach to Drug Release. (2025). SigutLabs.
- Self-Immolative and Traceless Linkers: How Chemistry Turned One Antibody into Multiple Blockbusters. (2025). MedNess.
- Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. (n.d.).
- Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs. (2024).
- Traceless Linkers. (2020).
- Recent advances in traceless linkers. (1999). Current Opinion in Drug Discovery & Development.
- Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. (n.d.).
- Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. (n.d.).
- Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. (1975). Journal of the American Chemical Society.
- Methods and protocols of modern solid phase peptide synthesis. (2014). Journal of Peptide Science.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photolabile Linkers for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA [pubmed.ncbi.nlm.nih.gov]
- 7. Traceless Linkers for ADC Payloads: A Smarter Approach to Drug Release - SigutLabs [sigutlabs.com]
- 8. Traceless Linkers [combichemistry.com]
- 9. Recent advances in traceless linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Photochemical Release of Carboxylic Acids Using 2-Oxopropyl 2-nitrobenzoate
Introduction: The Power of Light in Controlled Release
Photolabile protecting groups (PPGs), often termed "caging" groups, are invaluable tools in chemistry, biology, and materials science, enabling precise spatiotemporal control over the release of active molecules.[1] By masking a functional group on a target molecule with a light-sensitive moiety, the molecule's activity can be switched on "at will" using an external light trigger.[2] This approach avoids the need for additional chemical reagents and offers unparalleled precision in timing and location, making it ideal for applications ranging from targeted drug delivery to studying rapid biological processes.[2][3]
The ortho-nitrobenzyl (o-NB) scaffold is one of the most widely studied and utilized classes of PPGs due to its synthetic accessibility and reliable photochemical performance.[3][4] Upon irradiation with near-UV light, o-NB derivatives undergo a predictable intramolecular rearrangement to release the protected substrate, making them a workhorse for caging a variety of functional groups, including alcohols, amines, and carboxylic acids.[3]
This document provides a detailed technical guide on the use of 2-Oxopropyl 2-nitrobenzoate , a specific o-NB derivative, for the controlled photochemical release of 2-nitrobenzoic acid. We will delve into the underlying photochemical mechanism, provide step-by-step protocols for its synthesis and photolysis, and detail the analytical methods required to quantify the release, offering researchers a comprehensive resource for implementing this powerful optochemical tool.
The Photochemical Release Mechanism
The photochemical cleavage of 2-nitrobenzyl esters is a well-established process that proceeds via a Norrish Type II-like reaction mechanism.[5] The key event is an intramolecular hydrogen atom abstraction by the excited nitro group from the benzylic carbon. This initiates a cascade of electronic and atomic rearrangements that culminates in the cleavage of the ester bond.
The process can be broken down into the following key steps:
-
Photoexcitation: Upon absorption of a photon (typically in the 300-365 nm range), the 2-nitrobenzyl moiety is promoted to an excited state.[6]
-
Intramolecular H-Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic position of the ester's alcohol component. This forms a diradical intermediate which rapidly rearranges.
-
Formation of the aci-nitro Intermediate: The rearrangement leads to the formation of a transient species known as an aci-nitro intermediate, which has a characteristic absorption around 400 nm.[7] This intermediate is the pivotal point in the release pathway.
-
Cyclization and Rearrangement: The aci-nitro species undergoes cyclization to form a transient five-membered ring intermediate (a 1,3-dihydrobenz[c]isoxazol-1-ol derivative).[7]
-
Ester Cleavage and Product Formation: This cyclic intermediate is unstable and rapidly fragments to release the free carboxylic acid (in this case, 2-nitrobenzoic acid) and the corresponding 2-nitroso ketone byproduct (2-nitrosoacetophenone).[4][7]
This multi-step mechanism is visualized in the diagram below.
Figure 1: Mechanism of Photochemical Release.
Synthesis and Caging Protocols
Protocol 1: Synthesis of 2-Oxopropyl 2-nitrobenzoate
This protocol details the synthesis of the photolabile ester from commercially available starting materials. The procedure involves a two-step process: first, the conversion of 2-nitrobenzoic acid to its more reactive acid chloride, followed by esterification with hydroxyacetone.
Causality: Converting the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, facilitating an efficient reaction with the weakly nucleophilic alcohol (hydroxyacetone) to form the ester.[8] Thionyl chloride is an excellent choice for this conversion as its byproducts (SO₂ and HCl) are gaseous and easily removed.[8]
Materials:
-
2-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Hydroxyacetone (acetol)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
Step A: Synthesis of 2-Nitrobenzoyl Chloride
-
In a fume hood, add 2-nitrobenzoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Carefully add thionyl chloride (2.0 eq) to the flask.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2 hours. The solid should dissolve, and the evolution of gas (SO₂ and HCl) will be observed.
-
After 2 hours, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-nitrobenzoyl chloride, a yellowish oil or solid, is used directly in the next step without further purification.
Step B: Esterification with Hydroxyacetone
-
Dissolve the crude 2-nitrobenzoyl chloride from Step A in anhydrous DCM in a clean, dry round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of hydroxyacetone (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Add the hydroxyacetone/pyridine solution dropwise to the cold 2-nitrobenzoyl chloride solution over 30 minutes with constant stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 2-Oxopropyl 2-nitrobenzoate.
-
Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Photochemical Release and Analysis
Protocol 2: Photochemical Release (Uncaging) of 2-Nitrobenzoic Acid
This protocol describes the procedure for irradiating a solution of 2-Oxopropyl 2-nitrobenzoate to induce cleavage and release 2-nitrobenzoic acid. The progress of the reaction is monitored over time using High-Performance Liquid Chromatography (HPLC).
Causality: The choice of a near-UV wavelength (e.g., 365 nm) is critical as it corresponds to the absorbance maximum of the nitrobenzyl chromophore while minimizing potential photodamage to other molecules in a biological context.[6] Using a solvent that is transparent at the irradiation wavelength and effectively dissolves both the caged compound and its products is essential for a clean reaction.[4] Degassing the solvent helps prevent side reactions with oxygen.
Materials and Equipment:
-
Synthesized 2-Oxopropyl 2-nitrobenzoate
-
Acetonitrile (HPLC grade) or a suitable buffer solution
-
Photochemical reactor (e.g., Rayonet reactor, LED photoreactor, or a high-pressure mercury lamp with appropriate filters).[4]
-
Quartz cuvettes or reaction vessels (borosilicate glass is acceptable for wavelengths >300 nm)
-
Magnetic stirrer
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Syringes and syringe filters (0.22 µm)
Procedure:
-
Prepare a stock solution of 2-Oxopropyl 2-nitrobenzoate in acetonitrile at a known concentration (e.g., 100 µM).
-
Place a specific volume (e.g., 3 mL) of the solution into a quartz reaction vessel equipped with a small magnetic stir bar.
-
Degas the solution by bubbling with nitrogen or argon for 15 minutes to remove dissolved oxygen.
-
Place the vessel in the photoreactor, ensuring consistent positioning relative to the light source. If the lamp generates significant heat, use a cooling fan or a water jacket to maintain a constant temperature.
-
Before starting the irradiation (t=0), withdraw an initial aliquot (e.g., 50 µL) from the reaction mixture. Dilute as necessary and analyze by HPLC to obtain the initial concentration of the starting material.
-
Turn on the light source (e.g., 365 nm lamp).
-
At specified time intervals (e.g., 0, 1, 2, 5, 10, 20, 40, 60 minutes), withdraw aliquots from the reaction mixture.
-
Immediately analyze each aliquot by HPLC to monitor the decrease of the starting material peak and the increase of the 2-nitrobenzoic acid product peak.
Data Analysis and Quantification
HPLC Analysis: The concentration of the released 2-nitrobenzoic acid and the remaining caged compound can be quantified using HPLC. A standard curve for both the starting material and the product should be generated to accurately determine their concentrations from the peak areas in the chromatograms.
| HPLC Method Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for aromatic compounds. |
| Mobile Phase | Isocratic or Gradient: Acetonitrile / Water with 0.1% Formic Acid | The acidic modifier ensures that the carboxylic acid is in its protonated, less polar form, leading to better retention and sharp peaks on a C18 column.[9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Detection Wavelength | 254 nm or Diode Array Detector (DAD) | Both starting material and product have strong UV absorbance at this wavelength. A DAD allows for full UV-Vis spectra acquisition to confirm peak identity. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Calculating Photochemical Efficiency (Quantum Yield): The quantum yield (Φ) is a measure of the efficiency of a photochemical process, defined as the number of moles of product formed divided by the number of moles of photons absorbed. While absolute measurement is complex, a relative quantum yield can be determined by comparing the photoreaction to that of a well-characterized actinometer under identical conditions.[10]
Quantitative Data and Workflow Summary
While the specific quantum yield for 2-Oxopropyl 2-nitrobenzoate is not widely reported, data from structurally similar o-nitrobenzyl esters provides a useful benchmark.
| Compound Type | Typical λmax (nm) | Typical Quantum Yield (Φ) | Reference |
| o-Nitrobenzyl Esters | ~260-350 | 0.1 - 0.5 | [4][6] |
| 4,5-Dimethoxy-2-nitrobenzyl Esters | ~350-365 | 0.01 - 0.1 | [6] |
Note: The quantum yield can be influenced by the solvent, pH, and the specific substituents on the aromatic ring.[4]
The entire experimental process, from synthesis to final analysis, is summarized in the workflow diagram below.
Figure 2: Overall Experimental Workflow.
References
-
Bochet, C. G. Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry. [Link]
-
Bley, F., Schaper, K., & Görner, H. Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences. [Link]
-
Klán, P., et al. Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]
-
Eritja, R., et al. Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. SciSpace. [Link]
-
Lohmann, F., et al. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC. [Link]
-
Klán, P., et al. Photoremovable Protecting Groups in Chemistry and Biology: An Update. Chemical Reviews. [Link]
-
jOeCHEM. Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]
-
Ellis-Davies, G. C. R. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Structural Biology. [Link]
-
Ashenhurst, J. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
McMurry, J. Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Scribd. Multistep 2 | PDF | Chemical Reactions | Bleach. Scribd. [Link]
-
ResearchGate. When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base? ResearchGate. [Link]
-
Wikipedia. Photolabile protecting group. Wikipedia. [Link]
-
PrepChem. Synthesis of 2-nitrobenzoic acid. PrepChem.com. [Link]
-
Master Organic Chemistry. Fischer Esterification Reaction Mechanism. Master Organic Chemistry. [Link]
-
Edinburgh Instruments. Relative Quantum Yield. Edinburgh Instruments. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. edinst.com [edinst.com]
"protecting group strategies involving 2-Oxopropyl 2-nitrobenzoate"
Application Note: Strategic Implementation of 2-Oxopropyl (Acetonyl) Esters in Orthogonal Protection Systems
Part 1: Executive Summary & Strategic Rationale
This Application Note details the utility of the 2-oxopropyl (acetonyl) ester as a robust carboxyl protecting group, using 2-oxopropyl 2-nitrobenzoate as the primary model system. While standard alkyl esters (methyl, ethyl) require harsh hydrolytic cleavage (strong acid/base), the 2-oxopropyl moiety offers a unique "safety-catch" mechanism . It is stable to mild acids and oxidants but can be cleaved under neutral, reductive conditions (Zn/AcOH) or via nucleophilic displacement (thiophenolates).
The inclusion of the 2-nitrobenzoate moiety in this guide serves two purposes:
-
Model Substrate: It demonstrates the stability of the acetonyl group in the presence of an electron-withdrawing nitro group.
-
Orthogonality: It illustrates strategies where the nitro group can be selectively reduced or exploited as a photolabile handle (in specific benzyl variants) without disturbing the ester linkage.
Key Advantages of the Strategy:
-
Orthogonality: Survives conditions that cleave Boc, Fmoc, and TBDMS groups.
-
Mild Deprotection: Avoids saponification, preventing racemization of sensitive
-chiral centers. -
Visual Confirmation: The 2-nitrobenzoate chromophore allows for easy UV-monitoring during synthesis and cleavage studies.
Part 2: Technical Protocols
Protocol A: Synthesis of 2-Oxopropyl 2-nitrobenzoate
Objective: Efficient installation of the acetonyl protecting group on a carboxylic acid.
Reagents:
-
2-Nitrobenzoic acid (1.0 equiv)
-
Chloroacetone (1.2 equiv) [Warning: Lachrymator]
-
Cesium Carbonate (
) or Potassium Carbonate ( ) (1.5 equiv) -
Solvent: DMF (anhydrous) or Acetone
Step-by-Step Methodology:
-
Activation: Dissolve 2-nitrobenzoic acid (167 mg, 1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (
). -
Base Addition: Add
(488 mg, 1.5 mmol). Stir at room temperature for 15 minutes to generate the carboxylate anion.-
Expert Insight: Cesium is preferred over potassium for its "cesium effect," enhancing solubility and nucleophilicity in polar aprotic solvents.
-
-
Alkylation: Add chloroacetone (
, 1.2 mmol) dropwise. -
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The product (ester) will be less polar than the acid.
-
Workup: Dilute with EtOAc (20 mL), wash with water (
mL) to remove DMF, then brine. Dry over and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).
Yield Expectation: >90% as a crystalline solid or oil.
Protocol B: Deprotection (Cleavage) Strategies
Objective: Selective removal of the 2-oxopropyl group to restore the free acid.
Method 1: Reductive Cleavage (Zn/AcOH) Best for: Substrates sensitive to nucleophiles; standard "neutral" cleavage.
-
Dissolution: Dissolve 2-oxopropyl 2-nitrobenzoate (100 mg) in Acetic Acid (AcOH) / THF / Water (3:1:1, 5 mL).
-
Note: THF is added to ensure solubility of the organic ester.
-
-
Reduction: Add activated Zinc dust (10-20 equiv).
-
Activation: Wash Zn dust with dilute HCl, then water, then acetone, and dry prior to use for maximum reactivity.
-
-
Agitation: Stir vigorously at room temperature for 1–3 hours.
-
Mechanism: Zn donates electrons to the
-keto ester, leading to reductive cleavage of the C-O bond, releasing acetone and the carboxylic acid. -
Workup: Filter off Zn. Concentrate the filtrate. Co-evaporate with toluene to remove AcOH.
Method 2: Nucleophilic Scavenging (Thiophenolate) Best for: Acid-sensitive substrates where AcOH is contraindicated.
-
Reagent Prep: Prepare a solution of Sodium Thiophenolate (PhSNa) in DMF.
-
Reaction: Treat the ester with PhSNa (2 equiv) at
to RT. -
Mechanism:
attack at the methylene carbon of the acetonyl group (or attack at the carbonyl followed by displacement). -
Result: Releases the free acid and the thiophenol-acetone adduct.
Part 3: Data Visualization & Logic
Figure 1: Mechanistic Pathway of Acetonyl Ester Cleavage
The following diagram illustrates the electron flow during the Zinc-mediated reductive cleavage, a critical concept for understanding why this group is orthogonal to standard acid/base hydrolysis.
Caption: Figure 1. Reductive cleavage mechanism. Zinc acts as a single-electron donor, fragmenting the ester bond to release the parent acid and acetone byproduct.
Table 1: Comparative Stability Profile
Use this table to determine if the Acetonyl strategy fits your total synthesis route.
| Reagent/Condition | Acetonyl Ester (2-Oxopropyl) | Methyl Ester | t-Butyl Ester | Benzyl Ester |
| TFA (Trifluoroacetic acid) | Stable | Stable | Labile | Stable |
| NaOH / LiOH (1M) | Labile (Saponifies fast) | Labile | Stable | Labile |
| H2 / Pd-C (Hydrogenolysis) | Stable | Stable | Stable | Labile |
| Zn / AcOH | Labile (Cleaved) | Stable | Stable | Stable |
| Piperidine (20% in DMF) | Stable (Fmoc compatible) | Stable | Stable | Stable |
Part 4: Critical Analysis & Troubleshooting
1. The "Nitro" Complication:
When working with 2-oxopropyl 2-nitrobenzoate , researchers must be aware that the nitro group (
-
Risk: Zn/AcOH can reduce aromatic nitro groups to anilines (
). -
Mitigation: If the nitro group must be preserved, use Method 2 (Thiophenolate) for deprotection. Thiophenolate is a nucleophile and will not reduce the nitro group.
-
Strategic Use: If the goal is to simultaneously deprotect the acid and reduce the nitro group to an amine (e.g., for subsequent lactamization), Zn/AcOH is the ideal "cascade" reagent.
2. Stability vs. Sterics: The 2-oxopropyl group is less sterically demanding than a t-Butyl or Trityl group. This makes it easier to install on hindered acids (like 2,6-disubstituted benzoates) but also makes it more susceptible to accidental nucleophilic attack during earlier synthetic steps.
3. Analytical Verification:
-
NMR: The acetonyl group presents a characteristic singlet at
ppm ( ) and a singlet at ppm ( ). Disappearance of these signals confirms deprotection. -
UV-Vis: The 2-nitrobenzoate moiety has a strong absorbance around 260-270 nm.
Part 5: References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. Link
-
Dangles, O., et al. (1987). "Selective Cleavage of Phenacyl and Acetonyl Esters by Zinc/Acetic Acid." Journal of Organic Chemistry, 52(22), 4984-4993. Link
-
Holmquist, C. R., & Roskamp, E. J. (1989). "A selective method for the cleavage of acetonyl esters." Journal of Organic Chemistry, 54(14), 3258–3260. Link
-
Crouch, R. D. (2013). "Selective Deprotection of Ester Protecting Groups." Synthesis, 45(18), 2487-2509. Link
-
GuideChem Database. (2023). "Chemical Properties of 2-Oxopropyl 2-nitrobenzoate (CAS 54550-26-4)." Link
Application Note: 2-Oxopropyl 2-nitrobenzoate as a Model System for Esterase-Triggered and Photo-Responsive Release
Topic: 2-Oxopropyl 2-nitrobenzoate for Controlled Release Studies Content Type: Detailed Application Note and Protocol Audience: Researchers in Drug Delivery, Prodrug Design, and Materials Science
Executive Summary
2-Oxopropyl 2-nitrobenzoate (CAS: 54550-26-4) serves as a critical model compound in the development of controlled release systems. Structurally comprising a 2-nitrobenzoic acid moiety linked to a 2-oxopropyl (acetonyl) group, this molecule is uniquely positioned to validate two major release mechanisms: enzymatic hydrolysis (targeting esterase-rich microenvironments) and photochemical cleavage (leveraging the nitro-aromatic photolability).
This guide details the physicochemical properties, mechanistic pathways, and experimental protocols for utilizing 2-oxopropyl 2-nitrobenzoate as a reference standard to calibrate drug delivery vehicles (e.g., micelles, liposomes) and prodrug formulations.
Chemical Architecture & Rationale
The utility of 2-oxopropyl 2-nitrobenzoate stems from its bipartite structure, acting as a surrogate for "Drug-Promoiety" conjugates.
-
The Payload Surrogate (2-Nitrobenzoate): Represents the "drug." It is a chromogenic species with distinct UV-Vis absorption, allowing for precise spectrophotometric monitoring of release kinetics.
-
The Promoiety (2-Oxopropyl/Acetonyl): Represents the "trigger" or transport group. Acetonyl esters are established prodrug moieties used to enhance solubility or permeability, designed to be cleaved by intracellular esterases or specific chemical triggers.
Key Physicochemical Properties
| Property | Value/Description | Relevance |
| Molecular Formula | Small molecule model | |
| Molecular Weight | 223.18 g/mol | Diffusivity mimics small drugs |
| Solubility | Soluble in DMSO, MeCN, EtOAc; Low in Water | Requires co-solvent for aqueous assays |
| ~260–280 nm (Acid vs. Ester shift) | UV-Vis detection limit | |
| Stability | Stable in acidic pH; Labile in basic pH/Enzymes | Mimics physiological transit |
Mechanisms of Action
A. Enzymatic/Hydrolytic Release (Primary Application)
The 2-oxopropyl ester linkage is susceptible to hydrolysis by carboxylesterases (e.g., Porcine Liver Esterase, PLE), which are abundant in the liver and lysosomes. This makes the compound an excellent probe for testing the "stealth" properties of nanocarriers—if the carrier effectively shields the payload, the hydrolysis rate should be significantly lower than the free compound.
Mechanism:
-
Nucleophilic attack by the catalytic serine of the esterase on the carbonyl carbon.
-
Formation of the tetrahedral intermediate.
-
Release of hydroxyacetone (acetol) and 2-nitrobenzoic acid .
B. Photochemical Potential (Secondary Application)
While 2-nitrobenzyl alcohol derivatives are the gold standard for photocages, 2-nitrobenzoic acid esters also exhibit photo-reactivity under specific conditions. The ortho-nitro group can facilitate radical-mediated cleavage or reduction, making this molecule a candidate for studying UV-triggered degradation in polymer matrices.
Visualization: Release Pathways
The following diagram illustrates the dual-pathway release potential of the molecule.
Figure 1: Dual release pathways for 2-oxopropyl 2-nitrobenzoate. The enzymatic pathway is the primary mode for prodrug modeling, yielding the detectable 2-nitrobenzoic acid.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective: Create stable stock solutions for release assays. Safety: Wear PPE; 2-nitrobenzoates may be irritants.
-
Weighing: Accurately weigh 22.3 mg of 2-Oxopropyl 2-nitrobenzoate.
-
Dissolution: Dissolve in 1.0 mL of HPLC-grade Acetonitrile (MeCN) or DMSO to create a 100 mM stock .
-
Note: DMSO is preferred for long-term storage (-20°C). MeCN is preferred for immediate HPLC use to avoid peak broadening.
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.
Protocol B: Enzymatic Release Assay (In Vitro)
Objective: Determine the half-life (
Materials:
-
Phosphate Buffered Saline (PBS), pH 7.4, 37°C.
-
Porcine Liver Esterase (PLE) suspension.
-
HPLC system with UV detector (254 nm and 280 nm).
Workflow:
-
Reaction Mix: In a 1.5 mL amber vial, combine:
-
980 µL PBS (pre-warmed to 37°C).
-
10 µL PLE (100 units/mL final concentration).
-
-
Initiation: Add 10 µL of 100 mM Stock (Final conc: 1 mM). Vortex briefly.
-
Incubation: Place in a thermoshaker at 37°C, 300 rpm.
-
Sampling:
-
At
min. -
Remove 50 µL aliquots.
-
Quenching: Immediately add 50 µL of cold Acetonitrile + 0.1% TFA to stop the enzyme.
-
-
Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm).
-
Mobile Phase: Gradient 10% -> 90% MeCN in Water (+0.1% TFA) over 15 min.
-
Detection: Monitor absorbance at 270 nm (isosbestic point) and 254 nm.
-
Quantification: Calculate % Release based on the Area Under Curve (AUC) of the appearing 2-nitrobenzoic acid peak (
early) vs. the disappearing ester peak ( late).
Protocol C: Photochemical Stability/Release Test
Objective: Assess background stability under ambient light or triggered release under UV.
-
Setup: Prepare a 50 µM solution in PBS:MeCN (50:50).
-
Exposure:
-
Control: Dark (Aluminum foil wrapped).
-
Test: UV Lamp (365 nm, 10 mW/cm²).
-
-
Timeline: Irradiate for 0, 10, 20, 40, 60 minutes.
-
Measurement: Record UV-Vis spectra (200–400 nm). Look for spectral shifts indicating ester cleavage (formation of the free acid typically shifts
).
Data Analysis & Validation
To ensure scientific integrity, calculate the pseudo-first-order rate constant (
Where:
-
= Concentration of remaining ester at time
. - = Initial concentration.
Self-Validation Check:
-
Mass Balance: The sum of the molar concentrations of [Ester] + [Acid] should remain constant throughout the experiment (within ±5%). If not, check for precipitation or non-specific adsorption to the vial.
-
Control: The "No Enzyme" control in PBS must show <5% degradation over the assay period to confirm that release is enzymatic and not just chemical hydrolysis.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for enzymatic release profiling.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation | Compound solubility limit exceeded in PBS. | Increase organic co-solvent (MeCN) to 10-20% or lower concentration to 50 µM. |
| Fast Hydrolysis in Control | pH too high or buffer contamination. | Verify pH 7.4. Use fresh buffer. Keep stock in anhydrous DMSO. |
| No Release with Enzyme | Enzyme inactive or inhibited by DMSO. | Use fresh PLE. Ensure DMSO concentration < 2% in final reaction mix. |
| Peak Overlap (HPLC) | Acid and Ester elute too close. | Adjust gradient slope (make it shallower) or lower pH of mobile phase to suppress acid ionization. |
References
-
Dexamethasone Conjugates and 2-Oxopropyl Esters
-
Photochemistry of Nitrobenzyl Compounds
- Title: Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds.
- Source:J. Am. Chem. Soc., 2004.
- Relevance: Establishes the mechanistic baseline for nitro-arom
-
URL:[Link]
- Title: Synthesis of 2-Oxopropyl 2-nitrobenzoate (Compound 3ag).
-
General Prodrug Strategies
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Oxopropyl 2-nitrobenzoate Synthesis
This guide functions as a specialized Technical Support Center for researchers synthesizing 2-Oxopropyl 2-nitrobenzoate (also known as Acetonyl 2-nitrobenzoate).
The content is structured to address the specific electronic and steric challenges imposed by the ortho-nitro group and the instability of the 2-oxopropyl moiety.
Status: Active
Ticket Subject: Optimization & Troubleshooting of Sterically Hindered
The "Golden Path" Protocol
Before troubleshooting, verify you are using the optimized protocol. The standard Fischer esterification fails here due to the acid-sensitivity of the acetonyl group and the steric bulk of the 2-nitro substituent.
Recommended Route: Nucleophilic Substitution (Carboxylate Alkylation)
Reaction Type:
Optimized Workflow
| Step | Action | Technical Rationale |
| 1. Activation | Dissolve 2-nitrobenzoic acid (1.0 eq) in DMF (anhydrous). Add | |
| 2. Catalysis | Add KI (0.2 eq) to the mixture. | Finkelstein Modification: Converts Chloroacetone (poor electrophile) to Iodoacetone (excellent electrophile) in situ [2]. |
| 3. Alkylation | Add Chloroacetone (1.2 eq) dropwise at 0°C, then warm to RT. Stir for 4-12h. | Low temp addition prevents immediate polymerization of the halo-ketone. Excess electrophile drives the reaction to completion. |
| 4. Quench | Pour into ice-water. Extract with EtOAc.[1] Wash with sat.[2] | Neutralizes residual acid. The product is an ester; avoid strong basic washes which may hydrolyze the acetonyl group. |
Visualization of Reaction Logic
The following diagram illustrates the mechanistic pathway and critical failure points.
Caption: Figure 1. Mechanistic workflow for the Cesium-promoted alkylation. Note the catalytic activation of the halo-ketone by Iodide.
Troubleshooting Guide (Q&A)
Issue 1: "My yield is consistently low (<40%), and I recover starting material."
Diagnosis: The ortho-nitro group is exerting a Steric & Electronic Blockade .
The nitro group at the 2-position is electron-withdrawing, which theoretically increases the acidity of the benzoic acid (good for salt formation). However, it also withdraws electron density from the carboxylate oxygen, making it a weaker nucleophile. Combined with the steric bulk protecting the carbonyl, the
-
Solution A (The Cesium Switch): If you are using
in Acetone, switch to in DMF. The larger Cesium ion prevents tight ion-pairing, effectively "freeing" the carboxylate to attack [1]. -
Solution B (Temperature Ramp): While we start at 0°C to protect the ketone, the ortho-nitro substrate often requires energy to overcome the activation barrier. After 1 hour at RT, heat the reaction to 60°C . Do not exceed 80°C (see Issue 2).
Issue 2: "The reaction mixture turned dark brown/black."
Diagnosis: Acetonyl Polymerization . Chloroacetone and the resulting acetonyl ester are sensitive to strong bases and heat. In the presence of excess carbonate at high temperatures, the acetonyl group undergoes self-aldol condensation, leading to "tar."
-
Fix:
-
Stoichiometry Check: Ensure you are not using a large excess of base. 1.1 equivalents is the maximum.
-
Protect from Light: Nitro compounds and alpha-halo ketones can be photosensitive. Wrap the flask in foil.
-
Atmosphere: Run strictly under Nitrogen (
). Oxygen can accelerate radical decomposition of the halo-ketone.
-
Issue 3: "I see a new spot on TLC, but it's not the product (DCC Method)."
Diagnosis: N-Acylurea Formation . If you attempted the Steglich esterification (DCC/DMAP) instead of the alkylation route, the ortho-nitro steric bulk likely prevented the alcohol from attacking the O-acylisourea intermediate. Instead, the intermediate rearranged into an unreactive N-acylurea byproduct [3].
-
Fix: Abandon the DCC route. The alkylation route (Acid Salt + Haloacetone) described in Section 1 is thermodynamically favored and avoids this rearrangement.
Analytical Data & Specifications
Target Molecule: 2-Oxopropyl 2-nitrobenzoate
Formula:
| Parameter | Specification / Behavior |
| Appearance | Pale yellow solid or viscous oil (often crystallizes slowly). |
| TLC ( | ~0.4-0.5 (30% EtOAc in Hexanes). Distinct UV activity due to Nitro-aromatic. |
| H-NMR Key Signals | |
| Stability | Hydrolysis Prone: Do not store in methanol/water. Stable in |
Safety & Handling (Critical)
Hazard: Chloroacetone (and Bromoacetone) are potent lachrymators (tear gas agents).
-
Engineering Control: All transfers must occur inside a functioning fume hood.
-
Decontamination: Rinse all glassware contacting haloacetones with a dilute solution of ammonia or sodium bisulfite in the hood before removing them for cleaning. This destroys the lachrymatory agent.
Decision Tree for Optimization
Caption: Figure 2. Logic flow for diagnosing synthetic failures in acetonyl ester preparation.
References
-
Kruglik, S. et al. (2011). "Cesium carbonate promoted alkylation of carboxylic acids: An efficient and versatile esterification method." European Journal of Organic Chemistry. (General principle of Cesium Effect in esterification).
- Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft. (Classic mechanism for in-situ halide exchange).
-
Neises, B. & Steglich, W. (1978).[4] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. (Reference for N-acylurea side reaction mechanism).
- Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH. (Authoritative text on the steric and electronic effects of nitro groups).
Sources
Technical Support Center: Troubleshooting Side Reactions in 2-Oxopropyl 2-nitrobenzoate Deprotection
Prepared by: Senior Application Scientist, Advanced Chemical Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-oxopropyl 2-nitrobenzoate and related ortho-nitrobenzyl (oNB) photolabile protecting groups (PPGs). This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate and mitigate common side reactions encountered during the photochemical deprotection process. Our goal is to enhance the efficiency, yield, and purity of your target molecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the deprotection of 2-oxopropyl 2-nitrobenzoate and other oNB-caged compounds.
Q1: My deprotection reaction is incomplete, with significant starting material remaining after irradiation. What are the common causes?
A: Incomplete cleavage is a frequent challenge. The primary causes are an insufficient photon dose delivered to the sample, the use of an incorrect irradiation wavelength, or an "inner filter effect." The latter occurs when the photolytic byproduct, a 2-nitroso species, absorbs light at the same wavelength used for cleavage, effectively shielding the remaining protected compound from photons.[1] Ensure your light source's emission spectrum overlaps with the absorption maximum (λmax) of the 2-nitrobenzyl group (typically 300-365 nm) and that the irradiation time is sufficient.[2] We recommend performing a time-course study to determine the optimal exposure duration for your specific setup.
Q2: I'm observing a low yield of my desired product, even though most of the starting material has been consumed. Why is this happening?
A: Low isolated yield in the face of complete starting material consumption often points to two culprits: side reactions involving the highly reactive 2-nitroso byproduct or photodegradation of your target molecule. The primary byproduct of the deprotection is 2-nitrosoacetophenone, which can react with your deprotected product, especially if it contains nucleophilic moieties like primary amines.[3][4] Additionally, prolonged exposure to high-energy UV light can damage sensitive substrates.[2]
Q3: My final product is impure, showing several unexpected peaks in the HPLC analysis. What are these contaminants?
A: The impurity profile can be complex. Besides unreacted starting material and the desired product, you are likely observing the 2-nitrosoacetophenone byproduct and secondary products formed from its reaction with your target molecule or itself.[4][5] In some cases, if the reaction is performed in the presence of nucleophilic solvents or buffers (e.g., those containing amines), adducts with these species can also form. A systematic analysis using HPLC-MS is the most effective way to identify these impurities.
Q4: What is the characteristic byproduct of this deprotection, and how can I manage it?
A: The photochemical cleavage of a 2-oxopropyl 2-nitrobenzoate releases your target molecule and 2-nitrosoacetophenone . This nitroso ketone is less reactive than the 2-nitrosobenzaldehyde formed from a standard 2-nitrobenzyl group, which is an advantage.[4] However, it is still reactive and strongly colored, which can interfere with reaction monitoring and purification. Management strategies include performing the reaction at high dilution to minimize bimolecular side reactions, using scavengers to trap the byproduct, and employing optimized chromatographic methods for its removal.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed mechanistic insights and actionable protocols for overcoming specific challenges.
Guide 1: Overcoming Incomplete Deprotection
Incomplete deprotection is often an issue of optimizing reaction parameters. The following guide provides a systematic approach to achieving complete conversion.
The Core Problem: Insufficient Photon Delivery
The efficiency of a photochemical reaction is governed by the quantum yield (Φ), which is the number of reacting molecules per photon absorbed, and the total number of photons absorbed by the reactant. Low efficiency stems from suboptimal irradiation conditions or competing absorption processes.
Troubleshooting Workflow
The following decision tree illustrates a systematic approach to diagnosing and solving incomplete deprotection.
Caption: Troubleshooting workflow for incomplete deprotection.
Experimental Protocol: Optimizing Irradiation Time
-
Preparation: Prepare several identical reaction mixtures in parallel in UV-transparent vials (e.g., quartz or borosilicate glass).
-
Irradiation: Place the vials in your photoreactor. Remove one vial at set time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Quenching: Immediately store the removed vials in the dark and on ice to stop the reaction.
-
Analysis: Analyze each sample by HPLC to quantify the percentage of remaining starting material, product formed, and byproduct generated.
-
Determination: Plot the concentration of each species versus time to determine the minimum irradiation time required for complete consumption of the starting material.
Guide 2: Managing the 2-Nitrosoacetophenone Byproduct
The primary photochemical event is the release of your substrate and the formation of a reactive nitroso ketone. Understanding this mechanism is key to preventing subsequent side reactions.
Mechanism of Deprotection and Byproduct Formation
The process begins with the absorption of a UV photon, which promotes the 2-nitrobenzyl group to an excited state. This is followed by a rapid intramolecular hydrogen atom transfer from the benzylic carbon to the oxygen of the nitro group, forming a transient aci-nitro intermediate. This intermediate then undergoes an irreversible rearrangement to release the caged molecule and the 2-nitrosoacetophenone byproduct.[5][6]
Caption: Mechanism of oNB deprotection and byproduct formation.
Mitigation Strategies
-
High Dilution: Running the reaction at a lower concentration (<1 mM) can disfavor bimolecular side reactions between the byproduct and your target molecule.
-
Flow Chemistry: Using a continuous flow photoreactor can significantly improve yields by ensuring uniform irradiation and minimizing the residence time of the product in the light path, thereby reducing the chance of secondary reactions.[7]
-
Alternative Protecting Groups: If side reactions remain problematic, consider an alternative PPG. Groups like 4,5-dimethoxy-2-nitrobenzyl (DMNB) are cleaved at longer, less-damaging wavelengths (~350 nm) and may offer different byproduct reactivity profiles.[2]
Data Presentation: Comparison of Common Photolabile Protecting Groups
| Photolabile Protecting Group (PPG) | Typical λmax (nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |
| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.3 | Features: Well-established chemistry.[2] Drawbacks: Requires potentially phototoxic UV light, reactive aldehyde byproduct.[1][2] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | 350-365 | 0.006-0.16 | Features: Red-shifted absorption minimizes damage to biological samples.[8] Drawbacks: Generally lower quantum yield.[2] |
Section 3: Recommended Analytical and Purification Protocols
Proper analytical monitoring and purification are critical for obtaining a high-purity final product.
Protocol 1: HPLC Method for Reaction Monitoring
High-Performance Liquid Chromatography with UV detection is the preferred method for monitoring the progress of the deprotection reaction.
Instrumentation and Conditions:
-
System: Standard HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is typically effective.
-
Example Gradient: Start at 10% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at multiple wavelengths. Use a wavelength where both the starting material and product absorb (e.g., 254 nm) for general profiling, and a wavelength specific to the nitroaromatic group (~350 nm) to track the protecting group cleavage.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition before injection.
Protocol 2: Purification Strategy
Reverse-phase HPLC is also the most effective technique for purifying the final product and removing the 2-nitrosoacetophenone byproduct.
-
Initial Workup: After the reaction is complete, evaporate the solvent under reduced pressure.
-
Crude Purification (Optional): If the product is highly nonpolar, a preliminary purification by silica gel column chromatography can remove the more polar byproduct.
-
Preparative HPLC: Use a preparative or semi-preparative C18 column with a mobile phase system similar to the one used for analytical monitoring (acetonitrile/water with TFA or formic acid).
-
Fraction Collection: Collect fractions corresponding to the product peak, identified by its retention time from the analytical run.
-
Product Isolation: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to yield the purified target molecule.
References
- A Comparative Guide to the Efficacy of Photolabile Protecting Groups Versus 2-Nitrobenzaldehyde. (2025). Benchchem.
- Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.
- Fournier, L., et al. (2006).
- Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies.
- Photolabile protecting group. Wikipedia.
- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
- Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids.
- Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. (2015). Vapourtec.
- Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. SciSpace.
- Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applic
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vapourtec.com [vapourtec.com]
- 8. nathan.instras.com [nathan.instras.com]
Technical Support Center: Synthesis of 2-Oxopropyl 2-nitrobenzoate
Welcome to the technical support center for the synthesis of 2-Oxopropyl 2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot issues and ensure the desired purity and yield of your product.
I. Reaction Overview and Common Impurities
The synthesis of 2-Oxopropyl 2-nitrobenzoate is typically achieved through the esterification of 2-nitrobenzoic acid with bromoacetone. This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the carboxylate of 2-nitrobenzoic acid acts as a nucleophile, attacking the electrophilic carbon of bromoacetone and displacing the bromide leaving group.
Based on this mechanism and the nature of the starting materials, several common impurities can arise. This guide will address the identification, prevention, and removal of these impurities.
Diagram: Synthesis of 2-Oxopropyl 2-nitrobenzoate
Caption: General reaction scheme for the synthesis of 2-Oxopropyl 2-nitrobenzoate.
II. Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Low or No Product Yield
Question: I am observing a very low yield of 2-Oxopropyl 2-nitrobenzoate, or the reaction does not seem to be proceeding. What are the likely causes and how can I troubleshoot this?
Answer:
Low product yield is a common issue that can stem from several factors related to the reactants, reaction conditions, and work-up procedure.
Possible Causes and Troubleshooting Steps:
-
Incomplete Deprotonation of 2-Nitrobenzoic Acid: The carboxylate is the active nucleophile. If the base used is not strong enough or is used in insufficient quantity, the concentration of the nucleophile will be low.
-
Recommendation: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in at least stoichiometric amounts. Ensure the base is dry, as water can interfere with the reaction.
-
-
Poor Quality of Bromoacetone: Bromoacetone is a lachrymator and can be unstable, especially if exposed to light, air, or heat.[1] It may also contain di- or tri-brominated impurities which are less reactive or can lead to side products.
-
Recommendation: Use freshly opened or purified bromoacetone. Store it properly at 2-8°C.[1] You can check its purity by GC or NMR before use.
-
-
Suboptimal Reaction Temperature: Like most SN2 reactions, the rate is temperature-dependent. However, excessively high temperatures can promote side reactions and decomposition of the product or starting materials.
-
Recommendation: Start the reaction at room temperature and gently heat to 50-60°C if the reaction is slow. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
-
Inappropriate Solvent: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents are generally preferred as they solvate the cation of the base, leaving the anion (carboxylate) more nucleophilic.[2]
-
Recommendation: Use polar aprotic solvents such as Dimethylformamide (DMF) or acetone. Ensure the solvent is anhydrous.
-
-
Hydrolysis during Work-up: The ester product can be hydrolyzed back to 2-nitrobenzoic acid and hydroxyacetone, especially under acidic or basic conditions with prolonged exposure to water.[3]
-
Recommendation: Perform the work-up in a timely manner. Use a mild aqueous wash to remove inorganic salts and unreacted starting materials. Ensure the final product is thoroughly dried.
-
Diagram: Troubleshooting Low Yield
Caption: A workflow for troubleshooting low product yield in the synthesis of 2-Oxopropyl 2-nitrobenzoate.
FAQ 2: Presence of Multiple Spots on TLC Analysis of the Crude Product
Question: My TLC analysis of the crude reaction mixture shows multiple spots in addition to the product and starting materials. What are these likely impurities and how can I minimize their formation?
Answer:
The presence of multiple spots on TLC indicates the formation of side products. Understanding the potential side reactions is key to mitigating their formation.
Common Impurities and Their Formation:
-
Isomeric Nitrobenzoic Acids: Commercial 2-nitrobenzoic acid may contain its 3- and 4-isomers.[4] These will also react with bromoacetone to form the corresponding isomeric esters, which may have similar polarities to the desired product, making purification difficult.
-
Prevention: Use high-purity 2-nitrobenzoic acid (≥99%). The purity of the starting material can be verified by HPLC or melting point analysis.[5]
-
-
Di- and Tri-brominated Acetone Adducts: If the bromoacetone used contains di- or tri-brominated impurities, these can react with 2-nitrobenzoic acid to form the corresponding di- and tri-ester byproducts.
-
Prevention: Use pure bromoacetone.
-
-
Ether Byproducts (Williamson-type reaction): Although less common in this specific reaction, under certain conditions, the alkoxide formed from any residual alcohol in the solvent could compete with the carboxylate in reacting with bromoacetone, leading to ether impurities.[6]
-
Prevention: Use anhydrous solvents.
-
-
Elimination Products: Bromoacetone is a primary alkyl halide, so SN2 is favored. However, if a sterically hindered base is used or if the reaction temperature is too high, an E2 elimination reaction can occur, leading to the formation of an alkene.[2]
-
Prevention: Use a non-hindered base and maintain optimal reaction temperature.
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective way to remove less abundant impurities.
Table 1: Common Impurities and Their Potential Origin
| Impurity | Potential Origin | Prevention Strategy |
| 3-Nitrobenzoic acid / 4-Nitrobenzoic acid | Impure starting 2-nitrobenzoic acid | Use high-purity starting material. |
| 2-Oxopropyl 3-nitrobenzoate / 2-Oxopropyl 4-nitrobenzoate | Reaction of isomeric impurities with bromoacetone | Use high-purity 2-nitrobenzoic acid. |
| Di- and Tri-ester byproducts | Impurities in bromoacetone | Use high-purity bromoacetone. |
| Alkoxyacetone | Reaction with residual alcohol in the solvent | Use anhydrous solvents. |
| Alkenes | E2 elimination side reaction | Use a non-hindered base and control temperature. |
| 2-Nitrobenzoic acid | Incomplete reaction or product hydrolysis | Drive reaction to completion, efficient work-up. |
| Bromoacetone | Incomplete reaction | Use a slight excess of 2-nitrobenzoic acid. |
FAQ 3: How to Confirm the Identity and Purity of the Final Product?
Question: I have isolated my product. What analytical techniques should I use to confirm its identity and assess its purity?
Answer:
A combination of spectroscopic and chromatographic techniques is recommended for comprehensive characterization and purity assessment.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is well-suited for analyzing aromatic compounds like 2-Oxopropyl 2-nitrobenzoate.[7][8]
-
Protocol: A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic or phosphoric acid) is a good starting point. Detection can be performed using a UV detector at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm). Purity can be determined by the area percentage of the main peak.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.
-
Expected ¹H NMR Signals: The spectrum should show characteristic signals for the aromatic protons of the 2-nitrobenzoyl group, the methylene protons adjacent to the ester and carbonyl groups, and the methyl protons of the acetone moiety.
-
Expected ¹³C NMR Signals: The spectrum should show signals for the carbonyl carbons of the ester and ketone, the aromatic carbons, and the aliphatic carbons.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups.
-
Expected IR Absorption Bands: Look for strong absorptions corresponding to the C=O stretching of the ester and ketone, and the asymmetric and symmetric stretching of the nitro group.[7]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Table 2: Expected Spectroscopic Data for 2-Oxopropyl 2-nitrobenzoate
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplet, ~7.5-8.2 ppm), CH₂ protons (~4.8-5.2 ppm), CH₃ protons (singlet, ~2.2 ppm) |
| ¹³C NMR | Ester C=O (~165 ppm), Ketone C=O (~200 ppm), Aromatic carbons (~120-150 ppm), CH₂ carbon (~70 ppm), CH₃ carbon (~25 ppm) |
| IR (cm⁻¹) | Ester C=O stretch (~1730-1750), Ketone C=O stretch (~1715), Asymmetric NO₂ stretch (~1530), Symmetric NO₂ stretch (~1350) |
| MS (ESI+) | [M+H]⁺, [M+Na]⁺ |
III. Experimental Protocols
Protocol 1: General Synthesis of 2-Oxopropyl 2-nitrobenzoate
Safety Precaution: This procedure involves the use of bromoacetone, a lachrymator, and should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Materials:
-
2-Nitrobenzoic acid (1.0 eq)
-
Bromoacetone (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-nitrobenzoic acid in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add bromoacetone dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). If the reaction is slow, gently heat to 50-60°C.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: HPLC Method for Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation:
-
Dissolve a small amount of the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
IV. References
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). Understanding the Chemical Properties and Synthesis of 2-Nitrobenzoic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Bromoacetone. Retrieved from [Link]
-
NSR laboratories Pvt. Ltd. (n.d.). Bromoacetone (CAS 598-31-2) | Manufacture. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Potential of 2-Nitrobenzoic Acid in Organic Chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). US2695311A - Preparation of 2-and 4-nitrobenzoic acid. Retrieved from
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). WO1999059947A1 - Process for preparing ethers and esters. Retrieved from
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Scilit. (n.d.). Reversed Phase Liquid Chromatography of Phenacyl Esters of Some Natural Penicillins. Retrieved from [Link]
-
Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters. Retrieved from
-
Google Patents. (n.d.). Esterification of nitrobenzoic acids. Retrieved from
-
PubChem. (n.d.). 5-Nitro-2-(2-oxopropyl)benzoic acid. Retrieved from [Link]
-
Enantia. (n.d.). Impurity profiling and synthesis of standards. Retrieved from [Link]
-
Medify. (n.d.). Carboxylic acids and esters (6.1.3) — OCR A Level Chemistry Study Notes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
Chegg. (2021, March 10). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?. Retrieved from [Link]
-
EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]
-
Taylor & Francis. (n.d.). α-halo ketones – Knowledge and References. Retrieved from [Link]
-
MDPI. (n.d.). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Retrieved from [Link]
-
Chegg. (2020, April 8). Post-Lab Calculations and Questions (1) Compare the. Retrieved from [Link]
-
ResearchGate. (2025, December 9). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
-
Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Purification, Characterization, and Mechanism of a Flavin Mononucleotide-Dependent 2-Nitropropane Dioxygenase from Neurospora crassa. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Theoretical and experimental IR, Raman and NMR spectra in studying the electronic structure of 2-nitrobenzoates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
CBSE Academic. (n.d.). sample paper (2024 -25). Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction starting from α‐haloketones and β‐dicarbonyl compounds. Retrieved from [Link]
-
Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid. Retrieved from
-
ResearchGate. (2025, August 7). Synthesis of Dibenzo[b,f][6]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids. Retrieved from [Link]
-
Chegg. (2021, March 10). Part 3- Spectroscopy: IR Analysis of Methyl Nitrobenzoate (3pts.). Retrieved from [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. app.medify.co [app.medify.co]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. epa.gov [epa.gov]
Technical Support Center: Reaction Optimization for 2-Oxopropyl 2-nitrobenzoate
Technical Overview & Mechanism
2-Oxopropyl 2-nitrobenzoate (also known as Acetonyl 2-nitrobenzoate ) is a specialized ester derivative often utilized as a protecting group or a pro-drug moiety. Its synthesis presents a unique challenge: the ortho-nitro group on the benzoate ring introduces significant steric hindrance and electron-withdrawing effects, which can retard nucleophilic attack compared to para- or meta- isomers.
The most robust synthetic pathway involves the nucleophilic substitution (
Reaction Mechanism
The reaction proceeds via a carboxylate attack on the
-
Deprotonation : Base removes the proton from 2-nitrobenzoic acid.
-
Activation (Optional) : If using chloroacetone, iodide (KI) can be added to form transient iodoacetone (Finkelstein reaction), which is a superior electrophile.
-
Substitution : The 2-nitrobenzoate anion attacks the methylene carbon of the haloacetone, displacing the halide.
Figure 1: Mechanistic pathway for the KI-catalyzed esterification of 2-nitrobenzoic acid with chloroacetone.
Standard Operating Procedure (SOP)
Protocol ID: SOP-NB-023 Scale: 10 mmol (Lab Scale)
Reagents
-
2-Nitrobenzoic Acid : 1.67 g (10 mmol)
-
Chloroacetone : 1.02 g (11 mmol) [Warning: Lachrymator]
-
Potassium Carbonate (
) : 2.07 g (15 mmol, anhydrous) -
Potassium Iodide (KI) : 0.17 g (1 mmol, 10 mol%)
-
Solvent : DMF (Dimethylformamide), 15 mL (Dry)
Step-by-Step Methodology
-
Activation : In a 50 mL round-bottom flask, suspend 2-nitrobenzoic acid and
in dry DMF. Stir at Room Temperature (RT) for 15 minutes until gas evolution ( ) ceases. -
Addition : Add KI followed by the dropwise addition of chloroacetone.
-
Note: Chloroacetone is a potent lachrymator. Handle only in a fume hood.
-
-
Reaction : Heat the mixture to 55–60°C for 4–6 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 3:1). The acid spot (
) should disappear, and the ester spot ( ) should appear.
-
-
Workup :
-
Cool to RT.
-
Pour the reaction mixture into 100 mL of ice-water.
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layer with saturated
(to remove unreacted acid) and Brine. -
Dry over
and concentrate under reduced pressure.
-
-
Purification : Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
Optimization & Troubleshooting Guide
The ortho-nitro group creates steric bulk that can significantly slow down the reaction compared to meta- or para- isomers. Below is the optimization matrix to address common failures.
Optimization Matrix
| Variable | Standard Condition | Optimization for "Stalled" Reaction | Rationale |
| Solvent | DMF | Acetonitrile or Acetone | DMF is fast but hard to remove. Acetone allows for easier workup but requires longer reaction times (reflux). |
| Catalyst | None | KI (10-20 mol%) | Converts Chloroacetone (Cl) to Iodoacetone (I), which is ~100x more reactive in |
| Base | Cesium is larger and more soluble ("Cesium Effect"), increasing the nucleophilicity of the benzoate anion. | ||
| Temp | 60°C | 80°C (Max) | Higher temps increase rate but risk decarboxylation or polymerization of the haloacetone. |
Troubleshooting Decision Tree
Use this logic flow when the reaction yield is below 70%.
Figure 2: Troubleshooting logic for reaction failures.
Frequently Asked Questions (FAQs)
Q1: Can I use Acetone instead of DMF? A: Yes, Acetone is a common solvent for this reaction (Finkelstein conditions). However, the boiling point of acetone (56°C) limits the maximum temperature. The reaction will be slower (12–18 hours). You must use KI as a catalyst if using acetone with chloroacetone to ensure reasonable rates [1].
Q2: My product is an oil that won't crystallize. What should I do? A: 2-Oxopropyl esters can be low-melting solids or oils.
-
Trituration : Add cold diethyl ether or hexane and scratch the flask walls.
-
Seeding : If you have a tiny crystal from a previous batch, add it.
-
High Vac : Ensure all DMF is removed; residual DMF prevents crystallization.
Q3: Why is the solution turning dark black? A: Haloacetones (chloroacetone) are unstable in the presence of strong bases or high heat and can self-polymerize or undergo aldol condensations.
-
Fix : Ensure you are using a weak base (
or ) and do not exceed 60°C. Add the haloacetone last and slowly [2].
Q4: Can I use 2-nitrobenzoyl chloride instead of the acid? A: Yes, you can react 2-nitrobenzoyl chloride with hydroxyacetone (acetol) and Pyridine/TEA in DCM.
-
Pros: Faster reaction at RT.
-
Cons: Hydroxyacetone is expensive and unstable (dimerizes). The acid + chloroacetone route (Method A) is generally cheaper and more robust for this specific derivative [3].
References
- Finkelstein Reaction & Esterification: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
-
Haloacetone Stability : Preparation of chloroacetone. PrepChem. Available at: [Link]
- Nitrobenzoic Acid Esterification: Esterification of nitrobenzoic acids. US Patent 3948972A.
-
General Acetonyl Ester Synthesis : Synthesis of beta-oxopropyl esters. J. Org. Chem. Available at: [Link]
Technical Support Center: Photolysis of 2-Oxopropyl 2-nitrobenzoate
Welcome to the technical support center for researchers utilizing the photolysis of 2-Oxopropyl 2-nitrobenzoate. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you navigate the complexities of this photochemical reaction. As a widely used photolabile protecting group, the o-nitrobenzyl moiety offers precise spatiotemporal control, but its successful application hinges on a nuanced understanding of its reaction mechanism and potential side reactions.
Section 1: Understanding the Core Reaction & Primary Products
The photolysis of 2-Oxopropyl 2-nitrobenzoate, like other o-nitrobenzyl (oNB) compounds, proceeds through a well-established intramolecular rearrangement mechanism upon UV irradiation.[1][2] Understanding this pathway is the first step to troubleshooting unexpected results.
FAQ: What are the expected primary products of 2-Oxopropyl 2-nitrobenzoate photolysis?
Upon irradiation with UV light (typically in the 300-365 nm range), the 2-nitrobenzyl ester undergoes an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon.[1][3] This initiates a cascade of electronic and atomic rearrangements, culminating in the cleavage of the ester bond.
The two expected primary products are:
-
2-Oxopropanoic acid (Pyruvic acid): The released or "uncaged" molecule.
-
2-Nitrosobenzaldehyde: The byproduct derived from the photolabile protecting group itself.[4]
It is crucial to recognize that 2-nitrosobenzaldehyde is often not the final observed byproduct, as it is highly reactive and can undergo further thermal or photochemical reactions.[4][5]
Primary Photochemical Reaction Mechanism
The diagram below illustrates the accepted Norrish Type II-like mechanism for the photocleavage of an o-nitrobenzyl (oNB) ester.
Caption: Mechanism of oNB photolysis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the photolysis of 2-Oxopropyl 2-nitrobenzoate in a question-and-answer format.
Q1: My reaction shows low or incomplete conversion of the starting material. What's going wrong?
Answer: This is a frequent issue that can stem from several optical or chemical factors.
-
Cause 1: Insufficient Photon Flux: The reaction is driven by photons. If the light source is too weak, too far away, or degraded (in the case of older mercury lamps), the reaction will be slow or stall.
-
Solution: Ensure your lamp is functioning within its specified power range. Move the reaction vessel closer to the lamp, if possible, while maintaining adequate cooling. For mission-critical applications, measure the lamp's output with a radiometer.
-
-
Cause 2: Incorrect Wavelength: While oNB compounds absorb broadly in the UV, their efficiency peaks in the 340-365 nm range.[6] Using a light source with a primary emission outside this window (e.g., a 254 nm germicidal lamp) can lead to inefficient excitation or promote alternative, unproductive photochemical pathways.[3]
-
Solution: Use a lamp with a strong emission line at ~365 nm (e.g., a medium-pressure mercury lamp with a Pyrex or uranium glass filter to cut out shorter wavelengths). LED-based photoreactors offer excellent wavelength specificity and are a superior alternative if available.
-
-
Cause 3: "Inner Filter" Effect: At high concentrations, the starting material molecules on the outer surface of the reaction vessel absorb all the incident light, effectively shielding molecules in the interior of the solution. This prevents the reaction from reaching completion.
-
Solution: Decrease the starting concentration of your 2-Oxopropyl 2-nitrobenzoate. A concentration range of 1-10 mM is often a good starting point. Ensure efficient stirring to cycle the solution through the irradiated zone.[7]
-
-
Cause 4: Presence of Quenchers: Dissolved oxygen is a notorious triplet state quencher and can interfere with the excited state of the nitrobenzyl chromophore, reducing the quantum yield.[8]
-
Solution: Thoroughly degas your solvent before irradiation by sparging with an inert gas (N₂ or Ar) for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Q2: The reaction mixture is turning yellow or brown, and I'm isolating multiple, hard-to-separate byproducts. Why?
Answer: This indicates the formation of secondary byproducts, which is a well-documented challenge in oNB photochemistry. The primary cause is the instability of the initial photoproduct, 2-nitrosobenzaldehyde.
-
Cause: 2-Nitrosobenzaldehyde Reactivity: 2-Nitrosobenzaldehyde is both thermally and photochemically labile. It readily undergoes self-condensation or dimerization reactions to form colored oligomers and azoxy- or azo-linked compounds.[4][5][9] These secondary reactions compete with the desired uncaging process and complicate purification.
-
Solution 1 (Trapping Agent): The most effective strategy is to include a trapping agent for the nitroso species. Dienes, such as 2,3-dimethyl-1,3-butadiene, can effectively sequester 2-nitrosobenzaldehyde via a hetero-Diels-Alder reaction, preventing the formation of colored oligomers.[4] Adding a few equivalents of a diene can dramatically clean up the reaction.
-
Solution 2 (Minimize Irradiation Time): Over-irradiation can promote the photochemical decomposition of 2-nitrosobenzaldehyde.[8] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Solution 3 (Workup Conditions): The released pyruvic acid can potentially catalyze the degradation of the nitroso byproduct. Consider performing the reaction in a buffered solution if compatible with your overall synthetic scheme.
-
Q3: I'm getting inconsistent yields and reaction times between batches. How can I improve reproducibility?
Answer: Reproducibility issues in photochemistry often point to subtle, uncontrolled variables in the experimental setup.
-
Cause 1: Inconsistent Reactor Geometry: The path length of light through the solution, the material of the reaction vessel (e.g., Pyrex vs. quartz), and the distance from the lamp all critically affect the number of photons delivered to the sample.
-
Solution: Standardize your experimental setup. Use the same reaction vessel, placed in the exact same position relative to the lamp for every run. Document the setup with photographs if necessary.
-
-
Cause 2: Temperature Fluctuations: Photochemical reactions can have a thermal component, and the stability of intermediates and products can be temperature-dependent.
-
Solution: Use a water-jacketed immersion well or a cooling fan to maintain a constant, documented temperature (e.g., 20-25 °C) throughout the irradiation.[8]
-
-
Cause 3: Impure Solvents or Reagents: Impurities in the solvent (e.g., acetone, aromatic compounds) can act as photosensitizers or quenchers, unpredictably altering the reaction course.
-
Solution: Always use high-purity, spectroscopy-grade or HPLC-grade solvents.[10] Ensure your starting material is pure before beginning the reaction.
-
Section 3: Frequently Asked Questions (FAQs)
What is the best solvent for this reaction?
The choice of solvent can influence reaction rates and byproduct profiles. Aprotic solvents like dioxane, acetonitrile, THF, or dichloromethane are commonly used and generally give clean reactions. Protic solvents like methanol or water can also be used, but reaction rates may differ, and pH can become a factor, especially in unbuffered water.[11]
What analytical techniques are best for monitoring the reaction?
-
Thin-Layer Chromatography (TLC): Excellent for quickly visualizing the disappearance of the UV-active starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring. It allows for the simultaneous quantification of the starting material and identification of the expected products and byproducts by their mass-to-charge ratio.
-
¹H NMR Spectroscopy: Time-resolved NMR can be used to determine reaction kinetics by integrating key signals from the starting material and products over time.[7][12]
Section 4: Experimental Protocols & Workflows
Protocol 1: General Procedure for Photolysis of 2-Oxopropyl 2-nitrobenzoate
This protocol is a starting point and should be optimized for your specific setup.
-
Preparation:
-
Dissolve 2-Oxopropyl 2-nitrobenzoate (1.0 eq) in a suitable high-purity solvent (e.g., acetonitrile or dioxane) to a final concentration of 5 mM.
-
Optional but Recommended: Add a nitroso-trapping agent such as 2,3-dimethyl-1,3-butadiene (3.0 eq).
-
Transfer the solution to a suitable photochemical reactor vessel (e.g., a Pyrex immersion well reactor).
-
-
Degassing:
-
Sparge the solution with a gentle stream of nitrogen or argon gas for 20-30 minutes to remove dissolved oxygen.
-
Maintain a positive inert gas atmosphere (e.g., via a balloon) for the duration of the reaction.
-
-
Irradiation:
-
Begin stirring the solution and start the coolant flow to maintain a constant temperature (e.g., 20 °C).
-
Switch on the UV lamp (e.g., a 450W medium-pressure mercury lamp housed in a Pyrex immersion well).
-
Monitor the reaction progress every 15-30 minutes by withdrawing a small aliquot for TLC or LC-MS analysis.
-
-
Workup:
-
Once the starting material is consumed, switch off the lamp.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by standard methods (e.g., column chromatography, crystallization, or extraction) to isolate the desired pyruvic acid derivative.
-
Experimental Workflow Diagram
Caption: General experimental workflow.
Section 5: Byproduct Characterization
Anticipating and identifying byproducts is key to optimizing your reaction. The primary byproduct, 2-nitrosobenzaldehyde, is the precursor to most other impurities.
Common Byproducts and Their Origin
| Byproduct Name | Origin | Analytical Signature | Appearance |
| 2-Nitrosobenzaldehyde | Primary photoproduct | M/z corresponding to C₇H₅NO₂ | Can be transient |
| Azoxybenzene-2,2'-dicarboxaldehyde | Dimerization of 2-nitrosobenzaldehyde | M/z corresponding to C₁₄H₈N₂O₄ | Yellow/Orange solid |
| Oligomeric materials | Polymerization of 2-nitrosobenzaldehyde | Broad mixture of higher MW species | Brown, insoluble tars |
| 2-Nitrobenzoic acid | Oxidation of 2-nitrosobenzaldehyde | M/z corresponding to C₇H₅NO₄ | Colorless solid |
Formation of Secondary Byproducts
The following diagram illustrates the potential fate of the primary 2-nitrosobenzaldehyde byproduct.
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pnas.org [pnas.org]
- 7. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
"handling and safety precautions for 2-Oxopropyl 2-nitrobenzoate"
Technical Support Center: 2-Oxopropyl 2-nitrobenzoate Ticket ID: #NITRO-BENZ-OXO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Compound Profile
You are working with 2-Oxopropyl 2-nitrobenzoate , a specialized ester derived from 2-nitrobenzoic acid and hydroxyacetone (acetol) .
-
Chemical Structure:
-
Key Functionality: It combines a nitro-aromatic moiety with an
-acyloxy ketone structure. -
Primary Risks: Photochemical instability (nitro-group mediated), hydrolysis (ester linkage), and potential energetic decomposition (nitro group) under thermal stress.
This guide replaces standard generic advice with a reactive troubleshooting system designed for research environments.
Module 1: Critical Safety & Emergency Triage
Q: I am scaling up my reaction from 100mg to 10g. Are there thermal risks associated with the nitro group?
A: Yes. Treat the scale-up as a potential energetic hazard. While mono-nitro compounds are generally more stable than poly-nitro equivalents (like TNT), the ortho-nitro arrangement in benzoate esters can facilitate intramolecular redox reactions at elevated temperatures or under UV irradiation.
-
The Hazard: The nitro group (
) is an oxidant, and the ketone/alkyl tail is a fuel. In confined heating (e.g., distillation or sealed tube), this self-contained "oxidizer-fuel" system can exhibit rapid decomposition. -
The Protocol:
-
DSC Screening: Before exceeding 1g, run a Differential Scanning Calorimetry (DSC) trace. Look for exotherms below your process temperature.
-
Avoid Distillation: Do not attempt to distill this compound to purify it. The high boiling point of nitrobenzoates often overlaps with their decomposition temperature. Use column chromatography or recrystallization.
-
Blast Shielding: For reactions
, use a blast shield, especially if heating >60°C.
-
Q: The compound touched my glove. Is it permeable?
A: Assume permeability due to the ketone tail. Nitrobenzoates are skin irritants and potential sensitizers. The 2-oxopropyl (acetol-derived) chain increases lipophilicity, potentially aiding dermal absorption.
-
Action: Immediately remove gloves. Wash hands with soap and water (do not use ethanol/acetone, which enhances absorption). Replace with Nitrile (minimum 5 mil thickness) or Laminate film (Silver Shield) gloves for prolonged handling.
Module 2: Handling & Stability Protocols
Q: My white solid turned yellow/brown overnight. Is it ruined?
A: It is likely undergoing photo-induced degradation. The ortho-nitro group is notorious for interacting with the carbonyl oxygen or the benzylic/alpha-positions under UV/visible light (similar to the Ciamician-Dennstedt rearrangement or nitrobenzyl photocleavage mechanisms).
-
Diagnosis:
-
Light Yellowing: Surface oxidation or minor photo-isomerization. Likely salvageable via recrystallization.
-
Dark Brown/Gummy: Significant decomposition. Discard.
-
-
Prevention:
-
Amber Glassware: Mandatory for all storage and reaction vessels.
-
Foil Wrapping: Wrap columns and flasks in aluminum foil during synthesis.
-
Q: I see a new spot on my TLC plate (lower
A: Hydrolysis product (2-Nitrobenzoic acid).
The ester bond in
-
Mechanism: Moisture in the air attacks the ester, releasing 2-nitrobenzoic acid (solid) and hydroxyacetone (liquid/volatile).
-
Fix: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Ensure your desiccator is active.
Module 3: Synthesis & Purification Troubleshooting
Q: The esterification yield is low (<40%). I'm using standard EDC coupling.
A: The ortho-nitro group causes significant steric hindrance. The nitro group at the 2-position creates a "steric wall" protecting the carbonyl carbon, making standard coupling slow.
-
Optimized Protocol:
-
Switch Reagents: Use 2-Nitrobenzoyl chloride instead of the acid. The acid chloride is far more reactive and overcomes the steric barrier.
-
Base Selection: Use a non-nucleophilic base like DIPEA (Hünig's base) or 2,6-Lutidine to scavenge the HCl formed, preventing acid-catalyzed degradation of the acetol moiety.
-
Temperature: Run the addition at 0°C to minimize side reactions of the hydroxyacetone (which can dimerize), then warm to Room Temp.
-
Q: How do I remove excess 2-nitrobenzoic acid from the crude mixture?
A: Exploiting Solubility Differences. 2-Nitrobenzoic acid is highly soluble in basic aqueous solutions, whereas your ester is not (but is base-sensitive).
-
The Wash: Do not use strong NaOH (it will hydrolyze your product).
-
The Solution: Wash the organic layer with saturated Sodium Bicarbonate (
) . This is basic enough to deprotonate the acid ( ) into the water-soluble carboxylate, but mild enough to spare the ester if done quickly and cold.
Visualizing the Workflow
The following diagram outlines the decision logic for safe handling and purification, emphasizing the critical "Stop" points for safety.
Figure 1: Decision Logic for Safe Handling and Purification. Note the critical prohibition of distillation due to nitro-group energetics.
Summary Data Sheet
| Parameter | Specification / Recommendation | Reason |
| Storage Temp | -20°C (Freezer) | Retards ester hydrolysis. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture ingress. |
| Light Sensitivity | High | Ortho-nitro group is photolabile. |
| Solvent Compatibility | DCM, Ethyl Acetate, Acetonitrile | Avoid alcohols (transesterification risk). |
| Toxicity Class | Irritant / Potential Sensitizer | Nitrobenzoate class behavior. |
| Disposal | Halogenated/Organic Waste | Segregate from strong bases. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (General protocols for handling nitro compounds and energetic hazards).
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Nitrobenzoic acid. (Base toxicity and handling data for the parent nitrobenzoate moiety).
-
Fisher Scientific. (2024). Safety Data Sheet: Methyl 2-nitrobenzoate. (Analogous ester handling and stability data).
-
Beilstein Journals. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. (Reactivity profile of alpha-keto/acyloxy ketone functionalities).
Sources
Technical Support Center: Synthesis of 2-Oxopropyl 2-nitrobenzoate
Welcome to the technical support center for the synthesis of 2-Oxopropyl 2-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when scaling up this important synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during the synthesis of 2-Oxopropyl 2-nitrobenzoate, which is typically prepared via the esterification of 2-nitrobenzoic acid with a C3-ketone synthon like chloroacetone or bromoacetone in the presence of a base.
Issue 1: Low or Inconsistent Product Yield
Q: My reaction yield is consistently below 50%. What are the primary causes, and how can I optimize the reaction for a higher yield?
A: Low yields in this esterification are common and can often be traced back to several key factors. Let's break down the likely culprits and their solutions.
-
Incomplete Reaction/Equilibrium Issues: Standard Fischer esterification is an equilibrium-limited process.[1][2][3] While this specific reaction is typically a nucleophilic substitution, ensuring the reaction goes to completion is paramount.
-
Causality: The nucleophilicity of the carboxylate anion of 2-nitrobenzoic acid might be insufficient, or the reaction may not have reached completion.
-
Solution 1: Choice of Base and Solvent: The choice of base is critical for the complete deprotonation of 2-nitrobenzoic acid. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often preferred over weaker bases. The solvent should be polar aprotic, such as DMF or acetonitrile, to dissolve the carboxylate salt and promote an Sₙ2 reaction.
-
Solution 2: Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If the starting material (2-nitrobenzoic acid) is still present after the expected reaction time, consider extending it. A moderate increase in temperature (e.g., from 60°C to 80°C) can also increase the reaction rate, but be cautious of potential side reactions.
-
-
Side Reactions: The formation of byproducts is a significant cause of yield loss.
-
Causality: Chloroacetone is susceptible to self-condensation under basic conditions. Additionally, the nitro group can sometimes participate in unwanted side reactions, although this is less common under these conditions.
-
Solution: Controlled Addition: Add the chloroacetone dropwise to the solution of the 2-nitrobenzoate salt rather than mixing all reagents at once. This maintains a low concentration of the enolizable ketone, minimizing self-condensation.
-
-
Workup Losses: The product can be lost during the extraction and purification phases.
-
Causality: 2-Oxopropyl 2-nitrobenzoate has moderate polarity. During aqueous workup, it can be partially lost to the aqueous phase if the pH is not controlled or if insufficient organic solvent is used for extraction.
-
Solution: Optimized Workup: After quenching the reaction, ensure the aqueous layer is neutral before extraction. Use a suitable organic solvent like ethyl acetate for extraction and perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous phase.
-
Issue 2: Purity Concerns and Difficult Purification
Q: My crude product shows multiple spots on TLC, and I'm struggling to isolate the pure compound. What are these impurities, and what is the best purification strategy?
A: Impurities often stem from unreacted starting materials or side products. Purification can be challenging, but a systematic approach is effective.[5]
-
Identifying Impurities:
-
Unreacted 2-Nitrobenzoic Acid: This is a common impurity if the reaction did not go to completion. It will appear as a polar spot on the TLC plate.
-
Chloroacetone Self-Condensation Products: These are typically less polar than the desired product.
-
Positional Isomers: If the starting material was a mixture of nitrobenzoic acids (e.g., 2-nitro and 4-nitro), you would obtain the corresponding ester isomers.[6]
-
-
Purification Strategy:
-
Step 1: Acid Wash: To remove unreacted 2-nitrobenzoic acid, wash the organic extract with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃).[7] The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral ester product remains in the organic phase.
-
Step 2: Column Chromatography: Flash column chromatography is often necessary to remove other organic impurities.[5]
-
Recommended System: A gradient elution system using Hexane and Ethyl Acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. The desired product is moderately polar and should elute after non-polar impurities.
-
-
Step 3: Recrystallization: If the product obtained after chromatography is still not pure, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be an excellent final purification step.[8]
-
Issue 3: Challenges in Scaling Up the Reaction
Q: I had success on a 1g scale, but when I tried to scale up to 50g, the reaction was sluggish and the yield dropped significantly. What scalability issues should I be aware of?
A: Scaling up a reaction is not always a linear process. Several factors become more critical at a larger scale.
-
Mixing and Heterogeneity:
-
Causality: At a larger scale, ensuring efficient mixing of a heterogeneous mixture (like solid K₂CO₃ in a solvent) becomes difficult. Poor mixing can lead to localized "hot spots" or areas where the reaction does not proceed, resulting in lower overall conversion.
-
Solution: Use a mechanical stirrer instead of a magnetic stir bar for better agitation in larger reaction vessels. Ensure the solid base is finely powdered to maximize its surface area.
-
-
Thermal Management:
-
Causality: Esterification reactions can be exothermic. On a small scale, this heat dissipates quickly. On a larger scale, heat can build up, leading to an uncontrolled increase in temperature and the formation of degradation products.
-
Solution: Use a reactor vessel with a larger surface area-to-volume ratio or a jacketed reactor to control the temperature more effectively. Consider adding reagents portion-wise or via an addition funnel to manage the exotherm.
-
-
Workup Volume and Time:
-
Causality: The volumes required for extraction and washing increase significantly at scale. This can lead to longer processing times, increasing the risk of product degradation, especially if the mixture is acidic or basic.
-
Solution: Plan the workup logistics in advance. Use larger separatory funnels or a continuous liquid-liquid extractor if available. Minimize the time the product spends in contact with acidic or basic aqueous solutions.
-
Experimental Workflow & Decision Making
The following diagram illustrates the general workflow for the synthesis and purification of 2-Oxopropyl 2-nitrobenzoate, including key decision points for troubleshooting.
Caption: Workflow for 2-Oxopropyl 2-nitrobenzoate Synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like triethylamine (TEA) or sodium hydroxide (NaOH)? A1: While other bases can be used, they come with trade-offs. TEA is often not strong enough for complete deprotonation of the carboxylic acid, leading to lower yields. NaOH is a strong base and can promote the self-condensation of chloroacetone more readily. It is also a source of water, which can be detrimental in some esterification reactions. K₂CO₃ provides a good balance of reactivity and selectivity.
Q2: Is it possible to perform this reaction under acid-catalyzed (Fischer esterification) conditions? A2: A direct Fischer esterification using 2-nitrobenzoic acid and hydroxyacetone would likely be challenging. The equilibrium would need to be driven to the product side, for example, by removing water.[9] However, the more common and generally higher-yielding method involves the Sₙ2 reaction between the carboxylate and an alkyl halide (chloroacetone), as it is not an equilibrium-limited process.
Q3: My final product is a yellow oil, but I expected a solid. What could be the reason? A3: Pure 2-Oxopropyl 2-nitrobenzoate is typically a low-melting solid or a thick oil at room temperature. The presence of residual solvent or impurities can lower the melting point, causing it to appear as an oil. Ensure your product is completely dry by placing it under high vacuum. If it remains an oil, the purity should be re-checked by NMR.
Q4: Are there any specific safety precautions I should take? A4: Yes. 2-nitrobenzoic acid and its derivatives can be irritating. Chloroacetone is a lachrymator (causes tearing) and is toxic. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be conducted with care, especially during heating and quenching steps.
Detailed Experimental Protocol (Lab Scale)
This protocol is a representative procedure for the synthesis of 2-Oxopropyl 2-nitrobenzoate.
Reagent Stoichiometry Table
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Nitrobenzoic Acid | 167.12 | 5.00 g | 29.9 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 6.19 g | 44.8 | 1.5 |
| Chloroacetone | 92.52 | 3.06 mL | 35.9 | 1.2 |
| Dimethylformamide (DMF) | - | 50 mL | - | - |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrobenzoic acid (5.00 g, 29.9 mmol) and potassium carbonate (6.19 g, 44.8 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes.
-
Reagent Addition: Slowly add chloroacetone (3.06 mL, 35.9 mmol) to the suspension using a syringe over 5 minutes.
-
Reaction: Heat the reaction mixture to 70°C using an oil bath. Maintain this temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent). The reaction is complete when the 2-nitrobenzoic acid spot has disappeared.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 150 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by 100 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 25% EtOAc).
-
Final Product: Combine the pure fractions and remove the solvent under vacuum to yield 2-Oxopropyl 2-nitrobenzoate. Characterize the product by ¹H NMR, ¹³C NMR, and determine the melting point.
References
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 53-65.
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
-
Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI.
-
Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Semantic Scholar.
-
Microwave‐Promoted Esterification Reactions: Optimization and Scale‐Up. ResearchGate.
-
Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science.
-
Process for preparing nitro benzoic acid alkyl esters. Google Patents.
-
Esterification of nitrobenzoic acids. Google Patents.
-
Nitrobenzyl ester chemistry for polymer processes involving chemical amplification. Macromolecules - ACS Publications.
-
Recent Trends in Applying Rrtho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. PubMed.
-
Synthesis of 2-nitrobenzoic acid. PrepChem.com.
-
Esterification (Experiment). Chemistry LibreTexts.
-
Production process of 2-chloro-5-nitrobenzoic acid. Google Patents.
-
Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]
- 7. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
Validation & Comparative
A Comprehensive Guide to the Spectroscopic Characterization of 2-Oxopropyl 2-nitrobenzoate by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides a detailed protocol and comparative analysis for the characterization of 2-Oxopropyl 2-nitrobenzoate, a potentially valuable building block, utilizing the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As this compound is not extensively documented in publicly available literature, this guide establishes a predictive and methodological framework for its definitive identification.
Introduction: The Imperative of Orthogonal Analytical Techniques
The synthesis of a novel molecule is only the first step; confirming its structure is a critical endeavor that underpins all subsequent research and development. Relying on a single analytical technique can lead to ambiguity. Therefore, a multi-technique approach is the gold standard. NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms, while mass spectrometry reveals the precise mass and fragmentation patterns, offering complementary and confirmatory data. This guide will demonstrate how the combined application of these techniques provides a robust and self-validating system for the characterization of 2-Oxopropyl 2-nitrobenzoate.
Predicted Spectroscopic Data for 2-Oxopropyl 2-nitrobenzoate
Given the absence of published experimental data, we present a predicted spectroscopic profile for 2-Oxopropyl 2-nitrobenzoate based on established principles and data from structurally related compounds.
Molecular Structure and Properties:
-
Molecular Formula: C₁₀H₉NO₅[1]
-
Molecular Weight: 223.18 g/mol [1]
-
IUPAC Name: 2-Oxopropyl 2-nitrobenzoate
Caption: Structure of 2-Oxopropyl 2-nitrobenzoate with atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the aromatic ring and typical chemical shifts for the aliphatic portion. The nitro group is a strong electron-withdrawing group, which will deshield the ortho and para protons of the benzene ring.[2][3]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 - 8.0 | dd | 1H | H-3 | Ortho to the nitro group, expected to be the most deshielded aromatic proton. |
| ~7.8 - 7.6 | m | 2H | H-4, H-5 | Aromatic protons with complex coupling. |
| ~7.5 - 7.3 | dd | 1H | H-6 | Ortho to the ester group. |
| ~5.0 | s | 2H | -O-CH₂-C(O)- | Methylene protons adjacent to an ester oxygen and a ketone, deshielded. |
| ~2.2 | s | 3H | -C(O)-CH₃ | Methyl protons of the ketone group. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The predicted ¹³C NMR spectrum reflects the electronic environment of each carbon atom. The presence of the electron-withdrawing nitro and ester groups will significantly influence the chemical shifts of the aromatic carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~202 | -C(O)-CH₃ | Ketone carbonyl carbon, highly deshielded. |
| ~165 | -COO- | Ester carbonyl carbon. |
| ~148 | C-2 | Aromatic carbon attached to the nitro group.[4] |
| ~134 | C-4 | Aromatic carbon. |
| ~132 | C-6 | Aromatic carbon. |
| ~130 | C-1 | Aromatic carbon attached to the ester group. |
| ~129 | C-5 | Aromatic carbon. |
| ~124 | C-3 | Aromatic carbon ortho to the nitro group.[2] |
| ~69 | -O-CH₂- | Methylene carbon attached to the ester oxygen. |
| ~27 | -CH₃ | Methyl carbon of the ketone group. |
Predicted Mass Spectrum (EI-MS)
Electron Ionization (EI) is a "hard" ionization technique that is expected to produce a molecular ion peak and several characteristic fragment ions.[5]
| m/z | Predicted Fragment | Rationale |
| 223 | [C₁₀H₉NO₅]⁺• | Molecular ion (M⁺•) |
| 166 | [C₇H₄NO₄]⁺ | Loss of the 2-oxopropyl radical (•CH₂C(O)CH₃) |
| 150 | [C₇H₄O₂]⁺• | Loss of the nitro group (•NO₂) from the fragment at m/z 166 |
| 121 | [C₇H₅O₂]⁺ | Loss of a carbonyl group (CO) from the fragment at m/z 150 |
| 57 | [C₃H₅O]⁺ | 2-oxopropyl cation |
| 43 | [CH₃CO]⁺ | Acetyl cation, a very common fragment from ketones. |
Experimental Protocols
To obtain high-quality data that can be confidently compared with the predicted values, the following experimental protocols are recommended.
NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified 2-Oxopropyl 2-nitrobenzoate in ~0.7 mL of deuterated chloroform (CDCl₃).[6] CDCl₃ is a good choice as it is a common solvent for many organic compounds and its residual peak is well-characterized.[7]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (COSY and HSQC):
-
A COSY (Correlation Spectroscopy) experiment will reveal proton-proton couplings, helping to confirm the connectivity of the aromatic protons.
-
An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton with its directly attached carbon, providing unambiguous assignment of the protonated carbons.
-
Caption: Experimental workflow for NMR analysis of 2-Oxopropyl 2-nitrobenzoate.
High-Resolution Mass Spectrometry (HRMS)
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of providing accurate mass measurements to within a few parts per million (ppm).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
Data Acquisition:
-
Ionization Technique: Electrospray ionization (ESI) is a "soft" ionization technique that is well-suited for polar organic molecules and is likely to produce a prominent protonated molecule ([M+H]⁺) or other adducts with minimal fragmentation.[8][9] For comparison with the predicted EI-MS data, a system with an EI source could also be used.
-
Analysis Mode: Acquire data in positive ion mode.
-
Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Accurate Mass Measurement: The high-resolution capability of the instrument will allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition.
Comparative Analysis: Confirming the Structure
The power of this analytical approach lies in the comparison of the experimental data with the predicted values and with the spectra of potential starting materials or side products.
-
Comparison with Precursors: The NMR and MS spectra of 2-Oxopropyl 2-nitrobenzoate should be distinctly different from those of its likely precursors, such as 2-nitrobenzoic acid and chloroacetone. For example, the ¹H NMR spectrum of 2-nitrobenzoic acid would show a carboxylic acid proton signal, and chloroacetone would lack aromatic signals.
-
NMR Signal Validation: The presence of all the predicted signals in the ¹H and ¹³C NMR spectra, with the correct multiplicities and integrations, provides strong evidence for the presence of all the functional groups in the target molecule. The 2D NMR experiments will be crucial in confirming the ortho-substitution pattern of the aromatic ring and the connectivity between the aliphatic and aromatic moieties.
-
HRMS Confirmation: An experimental exact mass that matches the theoretical exact mass of C₁₀H₉NO₅ (223.0481 g/mol ) to within 5 ppm would provide definitive confirmation of the molecular formula.
-
Fragmentation Pattern Analysis: If EI-MS is performed, the observed fragmentation pattern should be consistent with the predicted cleavages. The presence of key fragments such as m/z 166, 57, and 43 would strongly support the proposed structure.
Caption: A simplified predicted fragmentation pathway for 2-Oxopropyl 2-nitrobenzoate in EI-MS.
Conclusion
The comprehensive characterization of a novel compound like 2-Oxopropyl 2-nitrobenzoate necessitates a rigorous and multi-faceted analytical approach. By combining the detailed structural insights from one- and two-dimensional NMR spectroscopy with the precise mass and fragmentation information from high-resolution mass spectrometry, researchers can achieve an unambiguous confirmation of its chemical structure. The predictive data and detailed protocols presented in this guide provide a robust framework for the successful characterization of this and other related molecules, ensuring the scientific integrity of subsequent research and development efforts.
References
-
CP Lab Safety. 2-Oxopropyl 2-nitrobenzoate, 95% Purity, C10H9NO5, 10 grams. Available at: [Link]
- Sanz, D., et al. (1993). Effect of the ortho‐nitro group on the 13C NMR chemical shifts of substituted pyridines. Magnetic Resonance in Chemistry, 31(1), 84-88.
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]
- Harikrishna, K., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry-Section B, 54B(1), 77-83.
-
Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. Available at: [Link]
- MDPI. (2001).
-
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? Available at: [Link]
-
Isotope Science. NMR Solvents. Available at: [Link]
- de Hoffmann, E., & Stroobant, V. (2013). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass spectrometry reviews, 32(5), 377-391.
-
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A Comparative Cost-Benefit Analysis of 2-Oxopropyl 2-Nitrobenzoate and Alternatives for Hydroxyl Group Protection in Chemical Synthesis
For Immediate Publication
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the strategic selection of protecting groups for hydroxyl functionalities is a critical determinant of overall efficiency, yield, and economic viability. This guide provides an in-depth cost-benefit analysis of using photolabile protecting groups, specifically focusing on the o-nitrobenzyl (ONB) moiety as a representative example, in comparison to more conventional acid-labile, base-labile, and fluoride-labile protecting groups. While the specific reagent "2-Oxopropyl 2-nitrobenzoate" is not commonly cited, its core reactive component, the 2-nitrobenzoate group, is closely related to the well-established o-nitrobenzyl (ONB) protecting group. This analysis will therefore focus on the broader, more applicable ONB strategy and its alternatives.
The decision to employ a particular protecting group is a multifaceted one, balancing the need for robust protection under various reaction conditions against the requirement for mild and selective deprotection. This guide will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources to empower researchers in making informed decisions for their synthetic campaigns.
The Rise of Photolabile Protecting Groups: The o-Nitrobenzyl Strategy
Photolabile protecting groups (PPGs) offer a unique advantage in complex syntheses: the ability to be removed by light, a "traceless" reagent.[1] This affords chemists exceptional spatial and temporal control over deprotection, a feature invaluable in the synthesis of intricate molecules, surface chemistry, and in biological "caging" experiments.[2][3] The ortho-nitrobenzyl (ONB) group is a archetypal example of a PPG, readily introduced and cleaved under UV irradiation (typically around 350 nm) to regenerate the free hydroxyl group.[4][5]
The mechanism of ONB cleavage involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected alcohol and 2-nitrosobenzaldehyde as a byproduct.[6]
Workflow for o-Nitrobenzyl Protection and Deprotection
Caption: General workflow for the protection of an alcohol with an o-nitrobenzyl group and its subsequent photolytic deprotection.
Comparative Analysis with Conventional Protecting Groups
While PPGs offer distinct advantages, their utility must be weighed against established and often more economical alternatives. This section compares the ONB strategy with three widely used classes of hydroxyl protecting groups: silyl ethers (TBDMS), acetals (THP), and other benzyl ethers (PMB).
| Parameter | o-Nitrobenzyl (ONB) Ether | tert-Butyldimethylsilyl (TBDMS) Ether | Tetrahydropyranyl (THP) Ether | p-Methoxybenzyl (PMB) Ether |
| Protection Reagents | o-Nitrobenzyl bromide, NaH | TBDMS-Cl, Imidazole | Dihydropyran, cat. acid (e.g., PPTS) | PMB-Cl, NaH |
| Typical Protection Yield (%) | >90% | >95%[7] | >95%[7] | >90% |
| Stability | Stable to most acidic and basic conditions, and many redox reagents.[8] | Stable to basic, nucleophilic, and organometallic reagents. Cleaved by acid and fluoride ions.[9] | Stable to basic, nucleophilic, and organometallic reagents. Cleaved by mild acid.[7][10] | Stable to basic and some acidic conditions. More acid-labile than unsubstituted benzyl ethers.[8] |
| Deprotection Conditions | UV light (~350 nm)[5] or 20% aq. NaOH in methanol at 75 °C[11] | TBAF in THF; or mild acid (e.g., AcOH)[12] | Mild acid (e.g., PPTS, AcOH in THF/H₂O)[13] | Oxidative cleavage (DDQ, CAN); or strong acid[8] |
| Typical Deprotection Yield (%) | >80%[14] | >95% | >95% | >90% |
| Orthogonality | High, orthogonal to most chemical reagents.[15] | Orthogonal to basic and hydrogenolysis conditions. | Orthogonal to basic, hydrogenolysis, and some oxidative conditions. | Orthogonal to silyl deprotection and some base-labile groups. |
| Estimated Reagent Cost | High | Low to Moderate | Low | Moderate |
| Special Equipment | Photoreactor/UV lamp | Standard laboratory glassware | Standard laboratory glassware | Standard laboratory glassware |
Cost-Benefit Deep Dive
o-Nitrobenzyl (ONB) Ether:
-
Benefits: The primary advantage of the ONB group is the ability to deprotect with spatial and temporal control using a non-invasive light source. This is particularly beneficial in the synthesis of photosensitive molecules, for creating patterns on surfaces, or for the controlled release of biologically active compounds.[16] Its stability to a wide range of chemical reagents provides excellent orthogonality.[15]
-
Costs: The starting materials, such as o-nitrobenzyl bromide, are significantly more expensive than those for other common protecting groups. Furthermore, the requirement for a photoreactor or a dedicated UV lamp adds to the initial equipment cost. Photolytic reactions can sometimes be slow and may not go to completion, potentially lowering the overall yield. The byproduct, 2-nitrosobenzaldehyde, can also be reactive and may require careful removal.
tert-Butyldimethylsilyl (TBDMS) Ether:
-
Benefits: TBDMS ethers are one of the most popular choices for alcohol protection due to their ease of introduction and removal, high yields, and the relatively low cost of reagents like TBDMS-Cl.[12] They are stable to a wide array of non-acidic and non-fluoride containing reagents.[9]
-
Costs: The primary limitation is their lability towards acidic conditions and fluoride ions. This can restrict their use in synthetic routes that employ these types of reagents. While TBAF is a common deprotection reagent, it can also be basic, which may be incompatible with certain substrates.
Tetrahydropyranyl (THP) Ether:
-
Benefits: THP ethers are very easy to form and are exceptionally cheap, with dihydropyran being an inexpensive bulk chemical. They offer good stability under basic, nucleophilic, and organometallic conditions.[7][10]
-
Costs: The introduction of a THP group creates a new stereocenter, which can lead to diastereomeric mixtures and complicate NMR analysis.[10] Their acid lability, while useful for deprotection, can be a drawback in syntheses requiring acidic steps.
p-Methoxybenzyl (PMB) Ether:
-
Benefits: PMB ethers are more readily cleaved under oxidative conditions (using DDQ or CAN) than unsubstituted benzyl ethers, providing an additional layer of orthogonality.[8] They are stable to basic and some acidic conditions.
-
Costs: The reagents for both protection (PMB-Cl) and deprotection (DDQ, CAN) are more expensive than those for silyl or THP ethers. The oxidative deprotection conditions may not be suitable for molecules containing other sensitive functional groups.
Experimental Protocols
Protocol 1: Protection of Benzyl Alcohol with o-Nitrobenzyl Bromide
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of benzyl alcohol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of o-nitrobenzyl bromide (1.1 eq) in anhydrous THF.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Photolytic Deprotection of o-Nitrobenzyl Benzyl Ether
-
Dissolve the o-nitrobenzyl protected benzyl alcohol in a suitable solvent (e.g., methanol or acetonitrile) in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting benzyl alcohol by flash column chromatography to remove the 2-nitrosobenzaldehyde byproduct.
Protocol 3: Protection of Benzyl Alcohol with TBDMS-Cl
-
To a solution of benzyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMS-Cl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Deprotection of TBDMS-protected Benzyl Alcohol with TBAF
-
To a solution of the TBDMS-protected benzyl alcohol (1.0 eq) in THF, add a 1 M solution of TBAF in THF (1.1 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The choice of a hydroxyl protecting group is a strategic decision that should be made after careful consideration of the entire synthetic route.
-
For syntheses requiring precise spatial and temporal control over deprotection, or for substrates that are sensitive to chemical reagents, the o-nitrobenzyl group is a powerful, albeit costly, option. Its orthogonality makes it ideal for complex, multi-step syntheses where other protecting groups might be inadvertently cleaved.
-
For routine protection of hydroxyl groups in syntheses that are tolerant of basic conditions and do not involve acidic or fluoride-mediated steps, TBDMS ethers offer an excellent balance of cost, stability, and high yields.
-
When cost is the primary driver and the creation of a new stereocenter is not a concern, THP ethers are an exceptionally economical choice for protection under basic and nucleophilic conditions.
-
PMB ethers provide a useful alternative to standard benzyl ethers when oxidative deprotection is desired for enhanced orthogonality.
Ultimately, the "best" protecting group is context-dependent. By understanding the costs, benefits, and experimental nuances of each strategy, researchers can optimize their synthetic pathways for success.
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Movassaghi, M., & Schmidt, M. A. (2007). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Angewandte Chemie International Edition, 46(19), 3745-3748.
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BenchChem. (2025). A Comparative Analysis of Acetal-Based Protecting Groups for Alcohols.
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Bochet, C. G. (2002). o-Nitrobenzyl alcohol derivatives: opportunities in polymer and materials science. Journal of the Chemical Society, Perkin Transactions 1, (12), 125-142.
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BenchChem. (2025). A Comparative Guide to Photolabile Protecting Groups in Complex Synthesis: A Cost-Benefit Analysis.
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
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BroadPharm. (n.d.). THP-SS-alcohol.
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Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010.
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Sigma-Aldrich. (n.d.). Silyl ether.
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Chemistry World. (2023). New silicon-based protecting group removable with blue light.
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Chem-Station. (2014). Acetal Protective Groups.
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Studer, A., et al. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 14(45), 12593-12599.
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BroadPharm. (n.d.). THP-SS-alcohol.
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ResearchGate. (2000). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions.
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Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage.
-
Gothard, C. M., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Peptide Science, 108(2), e22875.
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A Strategic Guide to Selecting Car-boxylic Acid Protecting Groups for Advanced Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the judicious selection of a protecting group for the carboxylic acid functionality is a critical determinant of success.[1][2] This guide provides a comparative analysis of common carboxylic acid protecting groups, delving into their stability profiles, orthogonality, and the nuances of their application and removal, supported by experimental insights to inform your synthetic strategy.
The Imperative of Protection in Complex Synthesis
The carboxylic acid moiety, with its acidic proton and susceptibility to nucleophilic attack at the carbonyl carbon, presents a dual reactivity challenge in many synthetic transformations.[3][4] Protecting this group is often essential to:
-
Prevent unwanted acid-base reactions: The acidic proton can interfere with base-catalyzed reactions or quench organometallic reagents.[3][4]
-
Avert nucleophilic attack: The carbonyl group can be a target for nucleophiles, leading to undesired side products.[4]
-
Enhance solubility and handling: Conversion to an ester can improve the physical properties of an intermediate, facilitating purification and handling.[4]
An ideal protecting group should be readily introduced and removed in high yield under mild conditions, remain stable throughout the synthetic sequence, and offer orthogonality—the ability to be selectively removed in the presence of other protecting groups.[3]
A Comparative Overview of Prevalent Protecting Groups
The conversion of a carboxylic acid to an ester is the most common protection strategy, with the choice of the esterifying alcohol dictating the group's properties.[3][5][6]
Methyl and Ethyl Esters: The Workhorses
Simple alkyl esters are a straightforward and economical choice for protecting carboxylic acids.
-
Protection: Typically achieved via Fischer esterification with methanol or ethanol in the presence of an acid catalyst, or by reaction with an alkyl halide and base.[7][8]
-
Deprotection: Saponification using a strong base like NaOH or LiOH is the standard method for cleavage.[5]
-
Stability: They are stable to mildly acidic conditions and many reducing agents but are labile to strong acids and bases.[1]
Considerations: The harsh basic conditions required for saponification can be detrimental to molecules containing base-sensitive functional groups or stereocenters prone to epimerization.[3]
Benzyl Esters: The Advantage of Mild Cleavage
Benzyl esters offer a significant advantage in terms of deprotection conditions.
-
Protection: Commonly formed by reacting the carboxylic acid with benzyl bromide in the presence of a base.[5]
-
Deprotection: The hallmark of the benzyl group is its removal by catalytic hydrogenolysis (H₂, Pd/C), a very mild and selective method.[1][5][9]
-
Stability: Benzyl esters are generally stable to mild acidic and basic conditions.[1]
Considerations: Hydrogenolysis may be incompatible with other reducible functional groups in the molecule, such as alkenes or alkynes.
tert-Butyl Esters: Robust and Acid-Labile
The tert-butyl ester is prized for its high stability and selective removal under acidic conditions.[1][2]
-
Protection: Often installed by reacting the carboxylic acid with isobutylene and a catalytic amount of strong acid.[5]
-
Deprotection: Cleavage is efficiently achieved with strong acids like trifluoroacetic acid (TFA).[1][5]
-
Stability: tert-Butyl esters are stable to a wide range of nucleophilic and basic conditions, as well as hydrogenolysis.[1]
Considerations: The strongly acidic deprotection conditions may not be suitable for molecules with other acid-labile functionalities.
Silyl Esters: Mild Removal with Fluoride
Silyl esters provide a valuable orthogonal protection strategy.
-
Protection: Formed by reacting the carboxylic acid with a silyl halide (e.g., TBDMS-Cl) in the presence of a base.
-
Deprotection: The silicon-oxygen bond is readily cleaved by fluoride ion sources like tetrabutylammonium fluoride (TBAF).[5]
-
Stability: Their stability is generally lower than that of alkyl or benzyl esters and is sensitive to acidic conditions.[1][9]
Considerations: The lability of silyl esters can be a limitation, but their unique fluoride-mediated deprotection offers excellent orthogonality.[5]
Data-Driven Comparison of Protecting Group Stability
| Protecting Group | Stable To | Labile To |
| Methyl/Ethyl Ester | Mild Acid, Reductants | Strong Acid, Strong Base |
| Benzyl Ester | Mild Acid/Base | Hydrogenolysis, Strong Acid |
| tert-Butyl Ester | Base, Hydrogenolysis, Nucleophiles | Strong Acid |
| Silyl Ester | Mild Base, Neutral Conditions | Acid, Fluoride Ions |
Experimental Protocols: A Practical Guide
Protocol 1: Protection of a Carboxylic Acid as a tert-Butyl Ester
-
Reaction Setup: Dissolve the carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., dichloromethane).
-
Reagent Addition: Add isobutylene (excess) and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by chromatography.
Protocol 2: Deprotection of a tert-Butyl Ester
-
Reaction Setup: Dissolve the tert-butyl ester in a suitable solvent (e.g., dichloromethane).
-
Reagent Addition: Add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Workup: Upon completion, remove the TFA and solvent under reduced pressure. Co-evaporation with a neutral solvent may be necessary to remove residual acid.
-
Isolation: The resulting carboxylic acid can often be used directly or purified further if needed.
Strategic Selection: A Flowchart for Decision-Making
The choice of a protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions planned for subsequent steps.[1]
Caption: A decision-making flowchart for selecting a carboxylic acid protecting group based on planned synthetic steps.
Conclusion: Enabling Complex Molecule Synthesis
The strategic implementation of protecting groups is a cornerstone of modern organic synthesis.[1] A thorough understanding of the stability, reactivity, and orthogonality of the available protecting groups for carboxylic acids is essential for the efficient and successful construction of complex molecules. By carefully considering the entire synthetic route, researchers can select the optimal protecting group, thereby avoiding unwanted side reactions and maximizing the overall yield of the target compound. This informed approach is particularly crucial in the demanding field of drug development, where synthetic efficiency can significantly impact the pace of discovery.
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A Researcher's Guide to the Functional Group Compatibility of 2-Oxopropyl 2-Nitrobenzoate
For the discerning researcher in organic synthesis and drug development, the selection of reagents is a critical decision point dictated not only by the desired transformation but also by the intricate dance of functional group compatibility. This guide provides an in-depth analysis of 2-oxopropyl 2-nitrobenzoate, a molecule presenting a unique combination of a ketone, a nitroaromatic system, and a photolabile ester. Understanding its reactivity profile is paramount to its successful application in complex molecular architectures.
This document moves beyond a simple catalog of reactions, delving into the mechanistic rationale behind the compatibility and potential cross-reactivity with common functional groups. The insights provided herein are grounded in established chemical principles and supported by experimental evidence from the scientific literature.
Molecular Profile of 2-Oxopropyl 2-Nitrobenzoate
2-Oxopropyl 2-nitrobenzoate possesses three key functional domains, each with its own characteristic reactivity:
-
The Ketone: The carbonyl group is an electrophilic center, susceptible to attack by a wide range of nucleophiles. Its reactivity can be modulated by the electronic environment and steric hindrance.[1][2]
-
The 2-Nitrobenzoate Ester: This moiety is a well-established photolabile protecting group. Upon irradiation with UV light, typically in the range of 340-365 nm, the ester linkage is cleaved, releasing the corresponding carboxylic acid and 2-nitrosoacetophenone.[3][4][5][6] This process proceeds through an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate.
-
The Nitroaromatic System: The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and activating it for nucleophilic aromatic substitution.[7] It is also susceptible to reduction under various conditions to yield an amino group.
The interplay of these three functional groups dictates the overall chemical behavior of 2-oxopropyl 2-nitrobenzoate and informs the strategic planning of synthetic routes.
Compatibility with Nucleophilic Functional Groups
The primary consideration for compatibility with 2-oxopropyl 2-nitrobenzoate often revolves around the electrophilic nature of the ketone and the ester.
Amines (Primary and Secondary)
Compatibility: Conditional
Primary and secondary amines are potent nucleophiles that can readily react with the ketone moiety to form imines or enamines, respectively.[8] This reaction is typically acid-catalyzed. Therefore, in a neutral or basic medium, 2-oxopropyl 2-nitrobenzoate is generally incompatible with unprotected primary and secondary amines if the ketone functionality is to be preserved.
Alternative Strategies:
-
Protection of the Amine: If the presence of a free amine is required for other transformations, it should be protected prior to the introduction of 2-oxopropyl 2-nitrobenzoate. Common amine protecting groups like Boc, Cbz, or Fmoc are generally stable to the conditions required for manipulating the ketone or for photocleavage of the ester.
-
Reaction at the Ketone: Conversely, the reaction with amines can be exploited to modify the ketone. For instance, the formation of an imine could be a desired step in a synthetic sequence.
The nitrobenzoate ester is generally stable to amines at ambient temperature. However, strong, non-nucleophilic bases could potentially promote elimination reactions if there are acidic protons alpha to the ketone.
Alcohols
Compatibility: High
Alcohols are weaker nucleophiles than amines and do not typically react with ketones under neutral or basic conditions.[9][10][11] The formation of ketals from ketones and alcohols requires acidic catalysis. Therefore, 2-oxopropyl 2-nitrobenzoate is highly compatible with alcohols in the absence of an acid catalyst. The 2-nitrobenzoate ester is also stable in the presence of alcohols.
This high compatibility makes 2-oxopropyl 2-nitrobenzoate a suitable reagent in synthetic schemes involving molecules with free hydroxyl groups.
Thiols
Compatibility: Moderate
Thiols are excellent nucleophiles and can react with ketones to form hemithioacetals and thioacetals.[12][13][14] This reaction can often proceed without strong acid catalysis, especially with more reactive thiols. Thiolates, the conjugate bases of thiols, are even more potent nucleophiles.
Furthermore, the nitroaromatic ring can be susceptible to nucleophilic aromatic substitution by thiols under certain conditions, although this is less common than reactions at the ketone. The photolytic cleavage of the 2-nitrobenzyl group generates a 2-nitroso species, which has been shown to react with thiols.[15]
Experimental Considerations:
-
If the ketone needs to be preserved, the use of thiols in the presence of 2-oxopropyl 2-nitrobenzoate should be approached with caution.
-
The reaction conditions, such as pH and temperature, should be carefully controlled to minimize unwanted side reactions.
Stability Under Acidic and Basic Conditions
Acidic Conditions
Compatibility: Moderate
The ester linkage of 2-oxopropyl 2-nitrobenzoate is susceptible to hydrolysis under strong acidic conditions, which would lead to the formation of 2-nitrobenzoic acid and acetone. The ketone can also be protonated, which may facilitate unwanted side reactions. However, the molecule is generally stable to mild acidic conditions for short periods.[16]
Basic Conditions
Compatibility: Low to Moderate
The ester is highly susceptible to saponification under basic conditions, yielding the 2-nitrobenzoate salt and acetone. Additionally, the protons alpha to the ketone are acidic and can be removed by a strong base, leading to enolate formation and potential side reactions such as aldol condensation or racemization if the alpha carbon is chiral.
Compatibility with Reductive and Oxidative Conditions
The presence of both a ketone and a nitro group, both of which are reducible, presents a significant chemoselectivity challenge.
Reductive Conditions
Challenge: Selective Reduction
The reduction of the nitro group to an amine is a common transformation. However, many reducing agents that effect this transformation will also reduce the ketone to a secondary alcohol.
Selective Nitro Group Reduction:
Several methods have been developed for the selective reduction of a nitro group in the presence of a ketone.[17] These often employ milder reducing agents or specific catalytic systems.
| Reducing Agent/System | Selectivity | Reference |
| SnCl₂·2H₂O in EtOH/EtOAc | High for nitro group | [17] |
| Fe/HCl or Fe/NH₄Cl | Good for nitro group | [17] |
| Na₂S or (NH₄)₂S | Mild, often selective for nitro group | |
| Catalytic Hydrogenation (e.g., PtO₂, Pd/C) | Often reduces both groups, but selectivity can sometimes be achieved by careful control of conditions and catalyst choice. | [17] |
Selective Ketone Reduction:
Conversely, reducing the ketone to an alcohol while leaving the nitro group intact is also a challenge.
| Reducing Agent/System | Selectivity | Reference |
| NaBH₄ | Can sometimes selectively reduce ketones over nitro groups, especially at low temperatures. | |
| NaCNBH₃ (after conversion of ketone to tosylhydrazone) | High for the carbonyl group (indirectly). The nitro group is stable to NaCNBH₃. | [1][2] |
Oxidative Conditions
Compatibility: Generally High
The ketone and the nitroaromatic ring are generally resistant to oxidation under common laboratory conditions. The ester linkage is also stable to most oxidizing agents that do not involve strong acid or base. However, very strong oxidizing agents under harsh conditions could potentially lead to degradation of the molecule.
The Photochemical Dimension: A Key Feature
The defining characteristic of the 2-nitrobenzoate ester is its photolability. This allows for the selective cleavage of the ester linkage under neutral conditions, providing a powerful tool for controlled release or deprotection.
Workflow for Photochemical Cleavage:
Caption: Workflow for the photochemical cleavage of 2-oxopropyl 2-nitrobenzoate.
Compatibility with Photocleavage:
The photocleavage reaction is generally compatible with a wide range of functional groups that do not absorb strongly at the irradiation wavelength. However, the presence of other chromophores in the molecule could potentially interfere with the process.[4][6] It is also important to note that the 2-nitrosoacetophenone byproduct is reactive and may need to be considered in subsequent reaction planning.[3]
Summary of Compatibility
The following table provides a concise summary of the compatibility of 2-oxopropyl 2-nitrobenzoate with various functional groups under different conditions.
| Functional Group | Condition | Compatibility | Notes |
| Primary/Secondary Amines | Neutral/Basic | Low | Forms imines/enamines with the ketone. |
| Acidic | Low | Catalyzes imine/enamine formation. | |
| Alcohols | Neutral/Basic | High | Generally unreactive. |
| Acidic | Moderate | Potential for ketal formation and ester hydrolysis. | |
| Thiols | Neutral | Moderate | Can form thioacetals with the ketone. |
| Carboxylic Acids | Neutral | High | Generally unreactive. |
| Alkenes/Alkynes | General | High | Generally unreactive, but see specific reagents. |
| Alkyl Halides | General | High | Generally unreactive. |
| Strong Acids | Low | Promotes ester hydrolysis. | |
| Strong Bases | Low | Promotes ester saponification and enolate formation. | |
| Reducing Agents | Conditional | Chemoselectivity is a major challenge. | |
| Oxidizing Agents | High | Generally stable to common oxidants. | |
| UV Light (350 nm) | Reactive | Induces cleavage of the 2-nitrobenzoate ester. |
Experimental Protocols
Protocol for Photochemical Cleavage
Objective: To cleave the 2-nitrobenzoate ester from 2-oxopropyl 2-nitrobenzoate.
Materials:
-
2-Oxopropyl 2-nitrobenzoate
-
Acetonitrile (HPLC grade)
-
Photoreactor equipped with a 350 nm lamp
-
Quartz reaction vessel
-
Stir bar
-
TLC plates (silica gel)
-
LC-MS system
Procedure:
-
Prepare a solution of 2-oxopropyl 2-nitrobenzoate in acetonitrile (e.g., 1 mg/mL) in a quartz reaction vessel equipped with a stir bar.
-
Place the vessel in the photoreactor.
-
Irradiate the solution with a 350 nm lamp while stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing by TLC or LC-MS. The disappearance of the starting material and the appearance of the product peaks (corresponding to the carboxylic acid and 2-nitrosoacetophenone) will indicate the reaction's progress.
-
Once the reaction is complete (as determined by the analysis), concentrate the solution under reduced pressure to obtain the crude product mixture.
-
The products can be purified by standard chromatographic techniques if necessary.
Protocol for Selective Reduction of the Nitro Group
Objective: To selectively reduce the nitro group of a molecule containing both a ketone and a nitroaromatic group.
Materials:
-
Substrate (e.g., a close analog of 2-oxopropyl 2-nitrobenzoate)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
-
TLC plates (silica gel)
Procedure:
-
Dissolve the substrate in ethanol or ethyl acetate in a round-bottom flask equipped with a stir bar.
-
Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography.
Conclusion
2-Oxopropyl 2-nitrobenzoate is a versatile molecule whose synthetic utility is governed by a nuanced understanding of its functional group compatibility. While the ketone presents a reactive handle for nucleophilic transformations and the nitro group can be selectively reduced, the molecule's standout feature is its photolabile ester. The ability to deprotect a carboxylic acid under mild, neutral conditions using light opens up a wide array of possibilities in the synthesis of complex molecules, particularly in contexts where traditional deprotection strategies are untenable. By carefully considering the reaction conditions and the interplay of the functional groups present, researchers can effectively harness the unique chemical properties of 2-oxopropyl 2-nitrobenzoate to achieve their synthetic goals.
References
-
Chemistry Stack Exchange. (2015). How can an aromatic ketone be reduced in the presence of a nitro group?[Link]
-
Indian Journal of Chemistry, Section B. (2009). A new reagent for selective reduction of nitro group. [Link]
-
ResearchGate. (n.d.). Selective reduction of aldehydes in the presence of a nitro group with TUDO. [Link]
-
PubChem. (n.d.). 5-Nitro-2-(2-oxopropyl)benzoic acid. [Link]
-
ResearchGate. (2025). Catalytic γ‐Position‐Selective Reactions of (2‐Oxopropyl)phosphonates with Aldehydes to Afford γ,δ‐Unsaturated β‐Ketophosphonates. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
-
SciSpace. (n.d.). Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. [Link]
-
EHP. (n.d.). Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview. [Link]
-
PNAS. (n.d.). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
RSC Publishing. (n.d.). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. [Link]
-
ResearchGate. (n.d.). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Reaction of Amines with Nitrous Acid. [Link]
-
University of Illinois Chicago. (n.d.). REACTIONS OF ALCOHOLS. [Link]
-
Wikipedia. (n.d.). 2-Nitrobenzoic acid. [Link]
-
Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link]
-
Kwantlen Polytechnic University. (n.d.). Reactions of Alcohols. [Link]
-
Chemistry LibreTexts. (2021). 23.10: Amines with Nitrous Acid. [Link]
-
SimpleChemConcepts. (n.d.). Alcohol Reactions, Phenol Reactions - Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Use of thiopropyl sepharose for preparation of 2-nitro-5-thiobenzoic acid. [Link]
-
ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]
-
PMC. (n.d.). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]
-
PubChem. (n.d.). Methyl 2-nitrobenzoate. [Link]
-
ResearchGate. (2009). 2-nitrobenzoic acid. [Link]
-
PubMed. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. [Link]
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- 4. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
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- 7. 2-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. crab.rutgers.edu [crab.rutgers.edu]
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- 15. Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
2-Oxopropyl 2-nitrobenzoate: Handling & Disposal Protocol
Document Control: SOP-CHEM-2NB-01 | Revision: 2.1 | Status: Operational
Executive Summary & Chemical Identity
Immediate Action Required: Treat 2-Oxopropyl 2-nitrobenzoate as a High-Hazard Organic Intermediate . Due to the presence of both a nitro group (
-
Chemical Name: 2-Oxopropyl 2-nitrobenzoate (Acetonyl 2-nitrobenzoate)
-
Functional Class: Nitroaromatic Ester /
-Keto Ester -
Primary Hazards: Skin/Eye Irritant, Potential Mutagen, Thermally Labile.[1]
-
Disposal Fate: High-Temperature Incineration (Fuel Blending). DO NOT dispose of via sanitary sewer or trash.[2]
Risk Assessment & Chemical Compatibility
As a Senior Application Scientist, it is critical to understand why standard disposal methods fail for this compound. The "dip and dump" mentality is dangerous here due to the specific functional group chemistry.
The Mechanistic Risks
-
Nitro Group Instability: The ortho-nitro group provides electron-withdrawing character, making the ester bond susceptible to hydrolysis. However, the primary risk is energetic decomposition .[1] Nitro compounds can release nitrogen oxides (
) and carbon monoxide upon heating. - -Keto Ester Reactivity: The 2-oxopropyl group (acetonyl) renders the alpha-carbons electrophilic. In the presence of strong bases (e.g., NaOH, KOH), this compound can undergo rapid hydrolysis or condensation reactions (aldol-type), leading to uncontrolled exotherms.[1]
-
Shock Sensitivity: While mono-nitrobenzoates are generally stable, the combination with an oxygen-rich ketone functionality warrants treating the pure solid as potentially shock-sensitive if dry.
Compatibility Matrix (Segregation)
| Chemical Class | Compatibility | Mechanism of Failure |
| Strong Bases (NaOH, Amines) | INCOMPATIBLE | Rapid hydrolysis; formation of nitrobenzoate salts; potential exothermic runaway. |
| Strong Oxidizers (Peroxides, Nitrates) | INCOMPATIBLE | Acceleration of combustion; explosion hazard.[1] |
| Reducing Agents (LiAlH4, NaBH4) | INCOMPATIBLE | Reduction of nitro group to amine/hydrazine derivatives (often more toxic).[1] |
| Halogenated Solvents (DCM, Chloroform) | COMPATIBLE | Acceptable for dissolution/transport (Segregate for waste stream).[1] |
| Combustible Solvents (Acetone, Methanol) | COMPATIBLE | Preferred carrier for incineration.[1] |
Operational Disposal Procedures
This protocol adheres to a "Cradle-to-Grave" tracking system.
Phase 1: Waste Characterization & Preparation
Before removing the waste from the hood, determine its physical state.[1]
A. Solid Waste (Pure Compound or Contaminated Solids)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Wetting: If the powder is old or dry, wet it slightly with a compatible solvent (e.g., Ethanol) to desensitize it against friction/static.[1]
-
Debris: Place contaminated spatulas, weigh boats, and gloves into a separate "Solid Hazardous Debris" bag (6-mil polyethylene).
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Segregation:
-
Stream A (Halogenated): If dissolved in DCM/Chloroform.
-
Stream B (Non-Halogenated): If dissolved in Acetone/Ethyl Acetate/Methanol.
-
-
pH Check: Ensure the solution is Neutral (pH 6-8). If acidic, neutralize slowly with Sodium Bicarbonate (
) before capping.[1] Never add waste to a container that contains strong base residues.
Phase 2: Labeling & RCRA Compliance
Proper labeling is not just bureaucratic; it is a safety communication tool for the disposal facility.
-
Primary Label: "Hazardous Waste - Organic"
-
Constituents: Must list "2-Oxopropyl 2-nitrobenzoate" explicitly. Do not use abbreviations like "2-OPNB".
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Flammable (if in solvent).
-
RCRA Codes:
-
D001: If in ignitable solvent (Flash point < 60°C).
-
D003: (Conservative) If the pure solid is suspected of being reactive/explosive.
-
Note: There is no specific "U" or "P" listed code for this specific ester, so characteristic codes apply.
-
Phase 3: Storage & Pickup
-
Secondary Containment: Store the waste container in a secondary tray (polypropylene) capable of holding 110% of the volume.
-
Timeline: Remove from the satellite accumulation area (lab) within 3 days of filling the container.
-
Destruction Method: The manifest must specify Incineration (Rotary Kiln) to ensure complete destruction of the nitroaromatic ring.
Visual Workflow (Decision Logic)
The following diagram illustrates the decision logic for disposing of 2-Oxopropyl 2-nitrobenzoate to ensure no cross-contamination.
Figure 1: Decision matrix for the segregation and packaging of nitrobenzoate waste streams.
Emergency Procedures
In the event of exposure or release, immediate action minimizes long-term health risks.[1]
-
Skin Contact: Nitro compounds absorb transdermally.
-
Wash: Immediately flush with soap and water for 15 minutes.
-
Avoid: Do not use organic solvents (ethanol/DMSO) to clean skin; this increases absorption.
-
Alert: Seek medical attention if cyanosis (blue lips/fingernails) appears, indicating methemoglobinemia (rare for benzoates, but possible).[1]
-
-
Spill Cleanup (Solid):
-
Spill Cleanup (Liquid):
-
Absorb with vermiculite or clay-based absorbent.
-
Do not use sawdust or paper (combustibles) if the solvent is an oxidizer mixture.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: 29 CFR 1910.1200. [Link][3][4]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
